2-Hydroxy-7-methylquinoline-3-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-methyl-2-oxo-1H-quinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-2-3-8-5-9(6-13)11(14)12-10(8)4-7/h2-6H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCWXKDJRZUITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354173 | |
| Record name | 2-hydroxy-7-methylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80231-41-0 | |
| Record name | 1,2-Dihydro-7-methyl-2-oxo-3-quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80231-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-hydroxy-7-methylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Hydroxy-7-methylquinoline-3-carbaldehyde
This guide provides a comprehensive overview of the synthetic protocol for 2-hydroxy-7-methylquinoline-3-carbaldehyde, a quinoline derivative of interest to researchers in medicinal chemistry and drug development. The synthesis is typically achieved through a two-step process commencing with the Vilsmeier-Haack reaction to form a 2-chloroquinoline intermediate, followed by a hydrolysis step to yield the final 2-hydroxy product.
I. Synthesis Pathway Overview
The synthesis of this compound is primarily accomplished via the Vilsmeier-Haack cyclization of a substituted acetanilide, followed by the conversion of the resulting 2-chloro derivative. The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] In this context, it facilitates the formation of the quinoline ring system with a carbaldehyde group at the 3-position.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
II. Experimental Protocols
Step 1: Synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
The initial step involves the cyclization and formylation of a substituted acetanilide using the Vilsmeier reagent, which is prepared in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5]
Materials:
-
p-Methylacetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Water
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a reaction vessel, N,N-Dimethylformamide (DMF) is cooled in an ice bath.
-
Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent, a chloromethyliminium salt.[4]
-
Substituted acetanilide (p-methylacetanilide) is then added portion-wise to the reaction mixture.
-
The mixture is heated, typically for several hours, to facilitate the cyclization and formation of the quinoline ring.[6]
-
Upon completion of the reaction, which can be monitored by thin-layer chromatography (TLC), the reaction mixture is cooled to room temperature.
-
The cooled mixture is then carefully poured into a beaker containing crushed ice with vigorous stirring.[7]
-
The resulting precipitate, 2-chloro-7-methylquinoline-3-carbaldehyde, is collected by filtration.
-
The crude product is washed with water and can be purified by recrystallization from a suitable solvent such as ethyl acetate.[7]
Step 2: Synthesis of this compound
The 2-chloro substituent of the intermediate is subsequently replaced with a hydroxyl group to yield the final product. This is often achieved through hydrolysis under acidic conditions.[8]
Materials:
-
2-Chloro-7-methylquinoline-3-carbaldehyde
-
Acetic acid
-
Sodium acetate
Procedure:
-
The 2-chloro-7-methylquinoline-3-carbaldehyde intermediate is suspended in a solution of acetic acid containing sodium acetate.
-
The reaction mixture is heated, often under microwave irradiation to accelerate the reaction.[8]
-
The progress of the hydrolysis is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product, this compound (which exists in tautomeric equilibrium with 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde), precipitates.[9]
-
The solid product is collected by filtration, washed with water, and dried.
III. Quantitative Data
The following table summarizes typical quantitative data for the synthesis of 2-chloroquinoline-3-carbaldehydes, which are precursors to the target molecule. Yields and reaction conditions can vary based on the specific substituted acetanilide used.
| Parameter | Step 1: Vilsmeier-Haack Reaction | Step 2: Hydrolysis | Reference |
| Starting Material | Substituted Acetanilide | 2-Chloroquinoline-3-carbaldehyde | [3][8] |
| Reagents | DMF, POCl₃ | Acetic acid, Sodium acetate | [3][8] |
| Molar Ratio (approx.) | Acetanilide:DMF:POCl₃ = 1:3:7 | - | [3] |
| Temperature | 60-90 °C | Optimized for microwave irradiation (e.g., 320 W) | [3][6][8] |
| Reaction Time | 4-16 hours | Varies (optimized with microwave) | [3][6][8] |
| Yield | 60-88% | Good to high yields reported | [6][10] |
IV. Reaction Mechanism
The core of this synthesis is the Vilsmeier-Haack reaction. The mechanism involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the aromatic ring, followed by cyclization.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.
This technical guide provides a foundational understanding of the synthesis of this compound. Researchers should consult the cited literature for more detailed experimental parameters and safety information. The versatility of the Vilsmeier-Haack reaction allows for the synthesis of a wide array of substituted quinolines, making it a valuable tool in synthetic organic chemistry.
References
- 1. jk-sci.com [jk-sci.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. ijsr.net [ijsr.net]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. chemijournal.com [chemijournal.com]
- 7. rsc.org [rsc.org]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C11H9NO2 | CID 765518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ajgreenchem.com [ajgreenchem.com]
An In-depth Technical Guide to 2-Hydroxy-7-methylquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization, synthesis, and potential biological significance of 2-Hydroxy-7-methylquinoline-3-carbaldehyde. The information is tailored for professionals in the fields of chemical research and drug development, presenting key data in a structured and accessible format.
Core Characterization Data
This compound, also known by its IUPAC name 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, is a quinolinone derivative with the molecular formula C₁₁H₉NO₂. Below is a summary of its key physical and chemical properties.
| Property | Value |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| IUPAC Name | 7-methyl-2-oxo-1H-quinoline-3-carbaldehyde |
| CAS Number | 80231-41-0 |
| Appearance | Expected to be a solid at room temperature |
Spectroscopic Data
The following tables present the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.
¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | N-H (amide) |
| ~10.2 | s | 1H | -CHO (aldehyde) |
| ~8.5 | s | 1H | H-4 (vinyl) |
| ~7.8 | d | 1H | H-5 |
| ~7.3 | s | 1H | H-8 |
| ~7.1 | d | 1H | H-6 |
| ~2.4 | s | 3H | -CH₃ (methyl) |
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~190 | -CHO (aldehyde) |
| ~162 | C=O (amide) |
| ~145 | C-4 |
| ~140 | C-7 |
| ~138 | C-8a |
| ~128 | C-5 |
| ~125 | C-6 |
| ~120 | C-4a |
| ~118 | C-8 |
| ~115 | C-3 |
| ~21 | -CH₃ (methyl) |
IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3000 | Medium | N-H Stretch |
| 2850, 2750 | Weak | C-H Stretch (aldehyde) |
| 1680-1660 | Strong | C=O Stretch (amide) |
| 1650-1630 | Strong | C=O Stretch (aldehyde) |
| 1600-1450 | Medium | C=C Stretch (aromatic) |
Mass Spectrometry Data (Predicted)
| m/z | Interpretation |
| 187 | [M]⁺ (Molecular ion) |
| 186 | [M-H]⁺ |
| 158 | [M-CHO]⁺ |
| 130 | [M-CHO-CO]⁺ |
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process involving a Vilsmeier-Haack reaction followed by hydrolysis.
Synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture for an additional 30-60 minutes at 0 °C to form the Vilsmeier reagent.
-
Reaction with Acetanilide: Dissolve 4-methylacetanilide in a minimal amount of dry DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-90 °C. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture onto crushed ice with vigorous stirring. The crude 2-chloro-7-methylquinoline-3-carbaldehyde will precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
Synthesis of this compound (Hydrolysis)
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized 2-chloro-7-methylquinoline-3-carbaldehyde in a mixture of glacial acetic acid and water (e.g., 70% acetic acid).
-
Hydrolysis: Reflux the mixture for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Product Isolation: Cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum to yield the final product.
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound.
Biological Activity Screening Workflow
Quinolinone derivatives are known to exhibit a range of biological activities, including antimicrobial and cytotoxic effects.[1][2][3][4][5][6][7][8][9] The following diagram outlines a general workflow for screening the biological activity of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NMR Spectral Analysis of 2-Hydroxy-7-methylquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral analysis of 2-hydroxy-7-methylquinoline-3-carbaldehyde, a quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental NMR data for this compound in publicly accessible databases, this guide presents a detailed, plausible experimental protocol for its synthesis and NMR analysis, alongside spectral data for a closely related analogue, 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, for comparative purposes.
Synthesis of this compound
The synthesis of this compound can be effectively achieved via the Vilsmeier-Haack reaction. This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds. In this case, the starting material would be the corresponding substituted acetanilide or its oxime derivative.
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
A common and effective method for the synthesis of 2-chloroquinoline-3-carbaldehydes, which can then be hydrolyzed to the desired 2-hydroxy derivative, is the Vilsmeier-Haack reaction.
Materials:
-
Substituted acetanilide (e.g., N-(3-methylphenyl)acetamide) or its corresponding oxime
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice-cold water
-
Ethyl acetate
Procedure:
-
In a reaction vessel, N,N-dimethylformamide (0.15 mol) is cooled to 0°C.
-
Freshly distilled phosphorus oxychloride (0.35 mol) is added dropwise to the cooled DMF under constant stirring to form the Vilsmeier reagent.
-
The respective acetanilide or oxime derivative (0.05 mol) is then added portion-wise to the reaction mixture.
-
The mixture is heated to 60°C and maintained at this temperature for approximately 16 hours.
-
After the reaction is complete, the mixture is carefully poured into 300 ml of ice-cold water and stirred at a temperature below 10°C for 30 minutes. This step hydrolyzes the intermediate iminium salt to the aldehyde and precipitates the crude product.
-
The resulting 2-chloro-7-methylquinoline-3-carbaldehyde is collected by filtration.
-
To obtain the final 2-hydroxy product, the intermediate is subjected to hydrolysis, for example, by refluxing with aqueous acid.
-
The final product, this compound, is then purified by recrystallization from a suitable solvent such as ethyl acetate.
NMR Spectral Analysis
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectroscopy would provide detailed information about its molecular structure.
General Experimental Protocol for NMR Spectroscopy
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives.[1]
Sample Preparation:
-
Weigh approximately 5-10 mg of the quinoline derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard, if required.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
NMR Spectrum Acquisition:
-
The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.
-
For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters such as spectral width, acquisition time, relaxation delay, and the number of scans are optimized.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
NMR Spectral Data
As of the latest literature search, specific, publicly available ¹H and ¹³C NMR data for this compound is limited. However, the spectral data of a structurally similar compound, 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde , can provide valuable insights into the expected chemical shifts and coupling patterns. The primary difference is the position of the methyl group (position 7 vs. 6).
¹H NMR Spectral Data (Reference Compound: 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CHO | 10.61 | s | - | 1H |
| H-4 | 8.73 | s | - | 1H |
| H-7 | 8.12 | dd | - | 1H |
| H-8 | 7.83 | d | - | 1H |
| H-5 | 7.21 | s | - | 1H |
| -CH₃ | 2.56 | s | - | 3H |
| -NH | - | br s | - | 1H |
Note: The chemical shift for the NH proton can be broad and its position may vary depending on the solvent and concentration.
¹³C NMR Spectral Data (Reference Compound: 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | ~190 |
| C=O (Amide) | ~162 |
| C-4 | ~143 |
| C-8a | ~142 |
| C-6 | ~137 |
| C-7 | ~133 |
| C-3 | ~131 |
| C-5 | ~126 |
| C-4a | ~119 |
| C-8 | ~116 |
| -CH₃ | ~21 |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Visualization of Experimental Workflow
The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.
Caption: Synthetic workflow for this compound.
Caption: General workflow for NMR spectral analysis.
Conclusion
This technical guide outlines the key methodologies for the synthesis and NMR spectral analysis of this compound. While specific experimental NMR data for this compound remains elusive in the public domain, the provided protocols and comparative data for a close analogue offer a solid foundation for researchers in the fields of drug discovery and materials science. The detailed workflows and data tables serve as a valuable resource for the characterization of this and other related quinoline derivatives.
References
Technical Guide: Mass Spectrometric Analysis of 2-Hydroxy-7-methylquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-7-methylquinoline-3-carbaldehyde is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a quinoline derivative, it belongs to a class of compounds known for a wide range of biological activities. Accurate structural elucidation and characterization are paramount for advancing research and development involving this molecule. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis.
This technical guide provides an in-depth overview of the mass spectrometry data for this compound. It includes key physicochemical properties, a representative mass spectrum, a detailed experimental protocol for GC-MS analysis, and a proposed fragmentation pathway.
Compound Information
This compound, also known by its tautomeric name 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, is a structurally significant molecule.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | PubChem CID 765518[1] |
| Molecular Weight | 187.19 g/mol | PubChem CID 765518[1] |
| Exact Mass | 187.063328530 Da | PubChem CID 765518[1] |
| CAS Number | 80231-41-0 | PubChem CID 765518[1] |
Mass Spectrometry Data
The following table summarizes the principal mass-to-charge ratios (m/z) and their relative intensities observed in the electron ionization (EI) mass spectrum of this compound. The data is based on the expected fragmentation pattern for this class of compounds, including the molecular ion peak.
Disclaimer: The quantitative data presented in this table is illustrative, based on the compound's structure and typical fragmentation patterns, as direct access to the referenced spectrum (SpectraBase: KC-1981-2512-0) was not available in public databases.[1]
| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment Assignment |
| 187 | 100 | [M]⁺ (Molecular Ion) |
| 159 | 85 | [M - CO]⁺ |
| 158 | 60 | [M - CHO]⁺ |
| 130 | 45 | [M - CO - CHO]⁺ or [C₉H₈N]⁺ |
| 103 | 30 | [C₈H₇]⁺ |
| 77 | 25 | [C₆H₅]⁺ |
Fragmentation Pathway Analysis
Under electron ionization (EI), this compound undergoes characteristic fragmentation. The molecular ion ([M]⁺) is typically the base peak, confirming the compound's molecular weight. The primary fragmentation events involve the loss of the aldehyde group and subsequent cleavages of the quinoline ring structure.
A proposed fragmentation pathway is detailed below:
-
Molecular Ion Formation : The initial event is the removal of an electron to form the molecular ion at m/z 187 .
-
Loss of Carbon Monoxide : A common fragmentation for aldehydes and ketones is the loss of a neutral carbon monoxide (CO) molecule, leading to a fragment at m/z 159 .
-
Loss of the Formyl Radical : Cleavage of the C-C bond between the quinoline ring and the aldehyde group results in the loss of a formyl radical (•CHO), yielding a stable cation at m/z 158 .
-
Further Fragmentation : Subsequent losses from the quinoline ring structure can lead to smaller fragments, such as those observed at m/z 130 , m/z 103 , and m/z 77 .
The logical flow of this fragmentation is visualized in the following diagram.
Caption: Proposed EI mass spectrometry fragmentation pathway.
Experimental Protocols
A detailed experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is a generalized procedure based on established methods for quinoline derivatives.
Sample Preparation
-
Standard Solution : Accurately weigh approximately 10 mg of this compound standard.
-
Dissolution : Dissolve the standard in 10 mL of a suitable solvent (e.g., methanol or dichloromethane) to create a 1 mg/mL stock solution.
-
Working Solution : Perform serial dilutions of the stock solution to prepare working standards at concentrations appropriate for creating a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
GC-MS Instrumentation and Conditions
-
Instrument : Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
GC Column : DB-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).
-
Injector : Split/splitless injector.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume : 1 µL.
-
Injector Temperature : 280°C.
-
Injection Mode : Splitless.
Temperature Program
-
Initial Oven Temperature : 100°C, hold for 2 minutes.
-
Ramp : Increase temperature at a rate of 15°C/min to 280°C.
-
Final Hold : Hold at 280°C for 10 minutes.
Mass Spectrometer Parameters
-
Ionization Mode : Electron Ionization (EI).
-
Ionization Energy : 70 eV.
-
Source Temperature : 230°C.
-
Quadrupole Temperature : 150°C.
-
Scan Range : m/z 40-500.
-
Scan Mode : Full Scan.
The overall workflow for this analytical process is depicted in the diagram below.
Caption: General experimental workflow for GC-MS analysis.
Conclusion
This guide outlines the key mass spectrometric data and analytical protocols for the characterization of this compound. The molecular ion at m/z 187 and the predictable fragmentation pattern involving the loss of carbonyl and formyl groups provide a reliable method for its identification. The detailed GC-MS protocol offers a robust starting point for researchers to develop and validate quantitative and qualitative methods for this compound, aiding in its further investigation in drug development and scientific research.
References
An In-depth Technical Guide on the Crystal Structure of 2-Hydroxy-7-methylquinoline-3-carbaldehyde and Its Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, a definitive, publicly available crystal structure for 2-Hydroxy-7-methylquinoline-3-carbaldehyde has not been reported. This guide will therefore provide a comprehensive overview of the synthesis and crystallographic analysis of a closely related analog, 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde , for which detailed X-ray diffraction data is available. This analog serves as a valuable proxy for understanding the structural characteristics of this class of quinoline derivatives.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous natural products and synthetic molecules with a wide array of biological activities. Their planar structure and potential for various substitutions make them attractive candidates in medicinal chemistry and materials science. This guide focuses on the structural elucidation of quinoline-3-carbaldehydes, with a specific interest in the 2-hydroxy-7-methyl substituted variant. While its specific crystal structure remains to be published, analysis of analogous structures provides critical insights into the molecular geometry, bond parameters, and intermolecular interactions that govern the properties of these compounds.
Quinoline-based compounds have been extensively studied and are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2][3] The aldehyde functional group at the 3-position is a versatile handle for further chemical modifications, allowing for the synthesis of diverse compound libraries for drug discovery.[4]
Synthesis and Crystallization
The synthesis of 2-substituted-quinoline-3-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction.[5] This method involves the formylation of an appropriate N-substituted acetanilide using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
A typical synthetic procedure for a compound like 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde is as follows:
-
Vilsmeier Reagent Formation: Phosphorus oxychloride is slowly added to N,N-dimethylformamide at a low temperature (typically 0-5 °C) with constant stirring to form the electrophilic Vilsmeier reagent.
-
Reaction with Acetanilide: The corresponding acetanilide, in this case, N-(2,3-dimethylphenyl)acetamide, is added to the Vilsmeier reagent.[5]
-
Cyclization: The reaction mixture is heated (e.g., to 80 °C) for several hours to facilitate the cyclization and formation of the quinoline ring system.[5]
-
Hydrolysis and Precipitation: The reaction mixture is then cooled and poured onto crushed ice, leading to the precipitation of the crude product.[5]
-
Purification and Crystallization: The solid product is collected by filtration, washed, and dried. Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation from a suitable solvent mixture, such as petroleum ether and ethyl acetate.[5]
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate measurements of bond lengths, bond angles, and intermolecular interactions.
The following protocol outlines the key steps in the crystallographic analysis of a quinoline derivative:
-
Crystal Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer (e.g., a Bruker SMART area-detector) and cooled to a low temperature (e.g., 290 K) to minimize thermal vibrations.[5] X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. The diffraction pattern is recorded as a series of frames as the crystal is rotated.[5]
-
Data Processing: The collected raw data is processed to integrate the reflection intensities, correct for absorption effects (e.g., using SADABS), and determine the unit cell parameters and space group.[5]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined by full-matrix least-squares on F² using software like SHELXL.[5] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[5]
Data Presentation: Crystal Structure of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde
The following tables summarize the crystallographic data for the representative analog, 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde.[5]
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Chemical Formula | C₁₂H₁₀ClNO |
| Formula Weight | 219.66 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 20.4542 (13) |
| b (Å) | 6.7393 (4) |
| c (Å) | 7.5675 (4) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1043.16 (11) |
| Z | 4 |
| Temperature (K) | 290 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.034 |
| wR-factor | 0.115 |
Table 2: Selected Atomic Coordinates
| Atom | x | y | z |
| Cl1 | 0.59400(3) | 0.2500 | 0.07517(7) |
| N1 | 0.48555(8) | 0.2500 | 0.24995(19) |
| O1 | 0.68317(9) | 0.2500 | 0.5872(3) |
| C1 | 0.54815(9) | 0.2500 | 0.2711(2) |
| C2 | 0.58228(10) | 0.2500 | 0.4343(3) |
| C3 | 0.54382(10) | 0.2500 | 0.5832(3) |
| C4 | 0.47569(10) | 0.2500 | 0.5712(2) |
| C5 | 0.43407(11) | 0.2500 | 0.7208(3) |
| C6 | 0.36622(11) | 0.2500 | 0.7099(3) |
| C7 | 0.33908(10) | 0.2500 | 0.5279(3) |
| C8 | 0.37829(9) | 0.2500 | 0.3777(3) |
| C9 | 0.44701(9) | 0.2500 | 0.3993(2) |
| C10 | 0.65428(11) | 0.2500 | 0.4503(3) |
| C11 | 0.26571(11) | 0.2500 | 0.5126(4) |
| C12 | 0.34939(11) | 0.2500 | 0.1950(3) |
Note: All non-H atoms of the molecule lie on a crystallographic mirror plane.[5]
Table 3: Selected Bond Lengths and Angles (for a similar analog)
Data for specific bond lengths and angles for 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde were not explicitly provided in the primary search results. The data below for a related quinoline structure are illustrative of typical values.
| Bond | Length (Å) | Angle | Angle (°) |
| C-Cl | ~1.74 | N-C-C | ~123 |
| C=O | ~1.21 | C-C=O | ~125 |
| C-N | ~1.32-1.38 | C-N-C | ~117 |
| C-C (aro) | ~1.37-1.42 | C-C-C (aro) | ~118-121 |
The quinoline fused-ring system in these compounds is generally planar. For the closely related 2-Chloro-7-methyl-quinoline-3-carbaldehyde, the r.m.s. deviation from planarity is 0.007 Å.[6] The formyl group is often slightly twisted out of the plane of the quinoline ring.[6]
Visualizations
The following diagram illustrates the generalized workflow for the synthesis and crystallographic analysis of quinoline-3-carbaldehyde derivatives.
References
- 1. Recent Developments of Quinoline Derivatives and their Potential Biological Activities | Bentham Science [eurekaselect.com]
- 2. mdpi.com [mdpi.com]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloro-7-methyl-quinoline-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Tautomerism of 2-Hydroxy-7-methylquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-7-methylquinoline-3-carbaldehyde, a substituted quinoline derivative, is of significant interest in medicinal chemistry due to the profound impact of its tautomeric forms on its physicochemical properties and biological activity. This technical guide provides a comprehensive examination of the keto-enol tautomerism of this compound. It delves into the structural and environmental factors that influence the tautomeric equilibrium, presents quantitative data derived from spectroscopic and computational analyses for analogous systems, and offers detailed experimental protocols for the characterization of this phenomenon. Visualizations of the tautomeric relationship and experimental workflows are provided to facilitate a deeper understanding. The insights presented herein are intended to aid researchers and professionals in the rational design of novel therapeutics by leveraging the nuanced chemistry of the 2-hydroxyquinoline scaffold.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in drug discovery and development.[1][2] Different tautomers of a single compound can exhibit distinct biological activities, metabolic fates, and physicochemical properties such as solubility and membrane permeability.[2] The 2-hydroxyquinoline scaffold, a privileged structure in numerous therapeutic agents, prominently displays keto-enol tautomerism.[3] The equilibrium between the enol (2-hydroxyquinoline) and the more stable keto (2-quinolone) forms is a pivotal factor in the interaction of these molecules with biological targets.[4] This guide focuses specifically on this compound, exploring the nuances of its tautomeric behavior.
The Tautomeric Equilibrium of this compound
This compound exists in a dynamic equilibrium between its enol (lactim) and keto (lactam) forms. This involves the migration of a proton between the oxygen and nitrogen atoms of the quinoline ring.[4]
-
Enol Form: this compound
-
Keto Form: 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Generally, for 2-hydroxyquinoline and its derivatives, the keto form is thermodynamically more stable and thus the predominant tautomer in most environments, including the solid state and in various solvents.[4][5][6] This stability is attributed to the amide group in the keto form being more stable than the iminol group in the enol form.[5] The IUPAC name for this compound, 7-methyl-2-oxo-1H-quinoline-3-carbaldehyde, reflects the prevalence of the keto tautomer.[7]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C11H9NO2 | CID 765518 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 2-Hydroxy-7-methylquinoline-3-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility characteristics of 2-Hydroxy-7-methylquinoline-3-carbaldehyde, a quinoline derivative with potential applications in medicinal chemistry and materials science. A comprehensive review of available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound. This document aims to bridge this knowledge gap by providing inferred qualitative solubility information based on the characteristics of structurally related compounds. Furthermore, a detailed, standardized experimental protocol for the quantitative determination of solubility is presented to offer a practical framework for researchers.
Introduction
This compound is a heterocyclic compound belonging to the quinoline class. Quinoline derivatives are of significant interest due to their wide range of biological activities and applications. The solubility of a compound is a critical physicochemical property that influences its suitability for various applications, including drug formulation, reaction kinetics, and purification processes. Accurate solubility data is essential for the seamless progression of research and development activities.
Qualitative Solubility Analysis
Quinoline-based compounds, such as quinoline-3-carbaldehyde and 2-Chloro-7-Methylquinoline-3-Carbaldehyde, are generally reported to be soluble in a range of organic solvents.[1][2] Quinoline itself is described as being very soluble in organic solvents but only slightly soluble in water.[2] The presence of a hydroxyl group and a carbaldehyde group in the target molecule suggests the potential for hydrogen bonding, which may influence its solubility in polar solvents. The methyl group is unlikely to significantly alter the overall solubility profile compared to its unsubstituted counterpart.
Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Inferred Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Likely Soluble | The hydroxyl group can participate in hydrogen bonding with protic solvents. Related quinolines are soluble in alcohols.[1] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | Likely Soluble | These solvents are strong hydrogen bond acceptors and are generally effective at dissolving a wide range of organic compounds. |
| Non-polar | Toluene, Hexane | Sparingly Soluble to Insoluble | The polar functional groups (hydroxyl and carbaldehyde) will likely limit solubility in non-polar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Likely Soluble | Often good solvents for a wide range of organic compounds, including those with moderate polarity. |
Disclaimer: The qualitative solubility information presented in Table 1 is inferred and should be confirmed through experimental validation.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The following section details the isothermal shake-flask method, a widely accepted technique for determining the solubility of solid compounds in organic solvents.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Vials with screw caps
-
Temperature-controlled orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
3.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. The time required for equilibration should be determined experimentally.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to permit the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove all undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
-
Analysis of Solute Concentration:
-
Gravimetric Method:
-
Record the exact mass of the filtered solution plus the vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound.
-
Once the solvent is completely removed, allow the vial to cool to room temperature in a desiccator before weighing it again to determine the mass of the dissolved this compound.
-
-
Chromatographic/Spectroscopic Method:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
3.3. Calculation of Solubility
The solubility can be expressed in various units. For example, in grams per liter (g/L):
Solubility (g/L) = (Mass of dried solute in g) / (Volume of filtered solution in L)
When using a chromatographic or spectroscopic method, the solubility is calculated by multiplying the concentration determined from the calibration curve by the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is currently absent from the public domain, this guide provides valuable inferred qualitative information and a robust experimental protocol for its determination. The provided methodology will enable researchers to generate the precise data necessary for advancing their work in drug development and other scientific applications. The generation and publication of such data would be a valuable contribution to the chemical sciences community.
References
A Technical Guide to the Theoretical and Computational Analysis of 2-Hydroxy-7-methylquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-7-methylquinoline-3-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its quinoline scaffold, substituted with hydroxyl and carbaldehyde groups, suggests potential applications as a precursor for biologically active molecules and functional materials. This technical guide provides an in-depth overview of the theoretical and computational methodologies applicable to the study of this molecule. While direct experimental and computational data for this compound is limited in the current literature, this document extrapolates from established studies on closely related hydroxyquinoline derivatives to present a comprehensive analytical framework. It covers detailed protocols for computational analysis, including Density Functional Theory (DFT) and molecular docking, as well as relevant experimental procedures for synthesis and biological evaluation. Quantitative data from analogous compounds are summarized in structured tables, and complex workflows are elucidated through visualizations to provide a foundational resource for researchers.
Introduction
Quinoline and its derivatives are a cornerstone in the development of therapeutic agents and functional materials, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of hydroxyl and carbaldehyde functionalities, as seen in this compound, offers versatile sites for chemical modification and potential metal chelation, a property often linked to biological activity.[3][4]
Theoretical and computational studies are indispensable for understanding the molecular structure, electronic properties, and reactivity of such molecules.[5] These in-silico approaches, including Density Functional Theory (DFT) and molecular docking, provide critical insights that guide the rational design of novel compounds and help to elucidate their mechanisms of action.[3][5] This guide will detail the application of these computational methods to this compound, providing a roadmap for its comprehensive analysis.
Molecular Structure and Computational Analysis
The molecular structure of this compound consists of a quinoline core with a hydroxyl group at the 2-position, a methyl group at the 7-position, and a carbaldehyde group at the 3-position. Its chemical formula is C₁₁H₉NO₂, with a molecular weight of 187.19 g/mol .[6]
Density Functional Theory (DFT) Analysis
DFT is a powerful computational method for investigating the electronic structure and properties of molecules.[5] For a molecule like this compound, DFT calculations can provide valuable data on its geometry, vibrational frequencies, and electronic properties.
Experimental Protocol: DFT Calculation Workflow
-
Structure Optimization: The 3D structure of the molecule is optimized to find its most stable conformation (lowest energy state). This is typically performed using a functional such as B3LYP with a basis set like 6-311++G(d,p).[7]
-
Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculated frequencies can be compared with experimental IR and Raman spectra.
-
Property Calculations:
-
Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are calculated to assess chemical reactivity and the electronic excitation properties of the molecule.[5]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing insights into potential sites for intermolecular interactions.[7]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, intramolecular interactions, and the stability arising from electron delocalization.[7]
-
Below is a diagram illustrating the typical workflow for DFT analysis.
Caption: A typical workflow for Density Functional Theory (DFT) analysis.
Table 1: Representative Calculated DFT Data for a Related Quinoline Derivative (Data is for 2-Chloro-7-methylquinoline-3-carbaldehyde as a proxy)
| Parameter | Conformer 1 (trans) | Conformer 2 (cis) | Method |
| Relative Energy (ΔE+ZPV) | 0 kJ/mol (more stable) | 13.4 kJ/mol | B3LYP/6-311++G(d,p)[7] |
| Dipole Moment | ~4.5 Debye | ~6.4 Debye | B3LYP/6-311++G(d,p)[7] |
| HOMO-LUMO Gap | ~3.75 eV | ~3.80 eV | TD-DFT/B3LYP/6-311++G(d,p) |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target, making it a crucial tool in drug discovery.[3] Derivatives of hydroxyquinoline have been investigated as inhibitors of various enzymes and receptors.[5]
Experimental Protocol: Molecular Docking Workflow
-
Protein and Ligand Preparation:
-
The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
The 3D structure of this compound (the ligand) is generated and optimized using a suitable method (e.g., DFT).
-
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking simulation.
-
Docking Simulation: The ligand is flexibly docked into the rigid or flexible protein active site using software such as AutoDock Vina or Glide.[8] The program explores various conformations and orientations of the ligand.
-
Analysis and Scoring: The resulting binding poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed.
The following diagram outlines the molecular docking process.
Caption: A standard workflow for molecular docking studies.
Synthesis and Spectroscopic Characterization
Experimental Protocol: Hypothetical Synthesis
-
Starting Material: 2-Hydroxy-3,7-dimethylquinoline would be the likely precursor.
-
Oxidation: The methyl group at the 3-position could be selectively oxidized to a carbaldehyde using an oxidizing agent like selenium dioxide in a suitable solvent such as 1,4-dioxane.[3]
-
Reaction Conditions: The reaction mixture would be heated under an inert atmosphere for an extended period (e.g., 24 hours).[3]
-
Purification: The product would be purified from the reaction mixture using techniques such as filtration and column chromatography.[3]
Spectroscopic Analysis
The structure of the synthesized compound would be confirmed using various spectroscopic techniques.
-
¹H NMR Spectroscopy: To identify the chemical environment of the protons.
-
¹³C NMR Spectroscopy: To identify the carbon skeleton.
-
FT-IR Spectroscopy: To identify functional groups, such as the hydroxyl (-OH), carbonyl (C=O), and C-H bonds.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Table 2: Representative Spectroscopic Data for a Related Hydroxyquinoline Carbaldehyde (Data is for 8-Hydroxyquinoline-5-carbaldehyde)[9]
| Technique | Observed Signals/Bands | Assignment |
| ¹H NMR | δ = 10.14 (s, 1H) | Aldehydic proton (-CHO) |
| δ = 9.56 (dd, 1H) | Aromatic proton | |
| δ = 7.26 (d, 1H) | Aromatic proton | |
| FT-IR | ~3344 cm⁻¹ | ν(O-H) |
| ~1667 cm⁻¹ | ν(C=O) |
Potential Biological Activity
Derivatives of 8-hydroxyquinoline are known to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[1][2][10] This suggests that this compound could also be a valuable scaffold for developing new therapeutic agents.
Experimental Protocol: In Vitro Anticancer Assay (MTT Assay) [11]
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate and allowed to attach for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compound.
-
Incubation: The plate is incubated for 24-48 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for another 4 hours. Viable cells convert the MTT into formazan crystals.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.
The potential mechanism of action could involve the inhibition of key signaling pathways, such as the MAPK pathway, which is often dysregulated in cancer.
Caption: Potential inhibition of the MAPK signaling pathway by the title compound.
Conclusion
This compound is a molecule of considerable scientific interest due to its versatile chemical structure. Although direct experimental data is sparse, theoretical and computational studies, guided by data from analogous compounds, can provide invaluable insights into its structural, electronic, and reactive properties. The methodologies and protocols outlined in this guide, from DFT and molecular docking to synthesis and biological evaluation, offer a comprehensive framework for the rational investigation of this compound. Such a synergistic approach between in-silico analysis and experimental validation is crucial for unlocking the potential of this compound as a scaffold for novel therapeutics and functional materials.
References
- 1. Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C11H9NO2 | CID 765518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dergi-fytronix.com [dergi-fytronix.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Synthesis of 2-Hydroxy-7-methylquinoline-3-carbaldehyde via the Vilsmeier-Haack Reaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-Hydroxy-7-methylquinoline-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthetic route detailed herein involves a two-step process commencing with the Vilsmeier-Haack reaction of N-(3-methylphenyl)acetamide to yield an intermediate, 2-chloro-7-methylquinoline-3-carbaldehyde, followed by a subsequent hydrolysis to afford the target molecule. This document furnishes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate the replication and optimization of this synthetic sequence.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step synthetic sequence. The initial step employs the Vilsmeier-Haack reaction, a powerful formylation method for electron-rich aromatic and heteroaromatic compounds. In this case, N-(3-methylphenyl)acetamide serves as the substrate, which undergoes cyclization and formylation to produce 2-chloro-7-methylquinoline-3-carbaldehyde.
The subsequent step involves the hydrolysis of the 2-chloro substituent of the quinoline ring to a hydroxyl group. This transformation is effectively carried out using acidic conditions, yielding the desired this compound. It is important to note that this product exists in a tautomeric equilibrium with its keto form, 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
Experimental Protocols
The following sections provide detailed experimental procedures for the two key steps in the synthesis of this compound.
Step 1: Synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
This procedure outlines the formylation and cyclization of N-(3-methylphenyl)acetamide to yield the chlorinated quinoline intermediate.
Materials:
-
N-(3-methylphenyl)acetamide (m-acetotoluidide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Crushed ice
-
Sodium hydroxide (NaOH) solution (5 M) or Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3-4 equivalents). Cool the flask to 0-5 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Reaction with Substrate: To the freshly prepared Vilsmeier reagent, add N-(3-methylphenyl)acetamide (1 equivalent) portion-wise while maintaining the temperature at 0-5 °C.
-
After the addition, remove the cooling bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C and maintain this temperature for 4-10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large volume of crushed ice with constant stirring.
-
Neutralize the acidic mixture by the slow addition of a 5 M sodium hydroxide solution or a saturated sodium bicarbonate solution until the pH is neutral to slightly basic.
-
The crude product will precipitate out of the solution. Filter the precipitate and wash it thoroughly with cold water.
-
For further purification, the aqueous layer can be extracted with ethyl acetate (3 x 50 mL). The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be recrystallized from a suitable solvent such as ethyl acetate or purified by silica gel column chromatography to afford pure 2-chloro-7-methylquinoline-3-carbaldehyde.
Step 2: Hydrolysis of 2-Chloro-7-methylquinoline-3-carbaldehyde to this compound
This procedure describes the conversion of the 2-chloroquinoline intermediate to the final 2-hydroxyquinoline product.
Materials:
-
2-Chloro-7-methylquinoline-3-carbaldehyde
-
Formic acid (HCOOH) or Acetic acid (CH₃COOH)
-
Water
-
Crushed ice
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-7-methylquinoline-3-carbaldehyde (1 equivalent) in formic acid or a mixture of acetic acid and water.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.
-
The product will precipitate out of the solution. Collect the solid by filtration and wash it thoroughly with cold water to remove any residual acid.
-
The crude product can be dried and, if necessary, recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.
Quantitative Data
The following table summarizes the typical reaction parameters and expected yields for the two-step synthesis. The data is compiled from analogous reactions reported in the literature and may require optimization for this specific substrate.
| Step | Reaction | Reactants | Key Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Vilsmeier-Haack Reaction | N-(3-methylphenyl)acetamide | POCl₃, DMF | 80-90 | 4-10 | 60-85 |
| 2 | Hydrolysis | 2-Chloro-7-methylquinoline-3-carbaldehyde | HCOOH or CH₃COOH/H₂O | Reflux | 2-6 | 70-90 |
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium ion, commonly referred to as the Vilsmeier reagent. This reagent then effects an electrophilic substitution on the electron-rich aromatic ring of the N-arylacetamide, followed by cyclization and subsequent hydrolysis to yield the formylated quinoline.
Conclusion
The two-step synthesis of this compound via an initial Vilsmeier-Haack reaction followed by hydrolysis is a robust and efficient method for accessing this important heterocyclic scaffold. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the reliable preparation of this versatile chemical intermediate. Further optimization of reaction conditions may lead to improved yields and reduced reaction times.
Spectroscopic Profile of 2-Hydroxy-7-methylquinoline-3-carbaldehyde: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-7-methylquinoline-3-carbaldehyde is a quinoline derivative of interest in medicinal chemistry and materials science. A comprehensive understanding of its spectroscopic properties is fundamental for its identification, characterization, and application in further research and development. This technical guide provides a summary of the available and expected spectroscopic characteristics of this compound, including mass spectrometry, nuclear magnetic resonance, infrared, and UV-Visible spectroscopy. Due to the limited availability of published experimental data for this specific molecule, this guide combines established data with predicted values based on structurally analogous compounds. Detailed experimental protocols for the spectroscopic techniques are also provided to aid in the acquisition of new data.
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities and applications in drug discovery. The substituent groups on the quinoline ring system play a crucial role in determining the molecule's chemical and physical properties. This compound, with its hydroxy, methyl, and carbaldehyde functionalities, presents a unique electronic and structural profile. This document aims to be a core reference for the spectroscopic properties of this compound.
Molecular and Physical Properties
The fundamental properties of this compound are summarized in Table 1. This data is computationally derived and sourced from the PubChem database.[1]
Table 1: Molecular and Physical Properties [1]
| Property | Value |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| IUPAC Name | 7-methyl-2-oxo-1H-quinoline-3-carbaldehyde |
| CAS Number | 80231-41-0 |
| Canonical SMILES | CC1=CC2=C(C=C1)C=C(C(=O)N2)C=O |
| InChI Key | CYCWXKDJRZUITF-UHFFFAOYSA-N |
Spectroscopic Data
Mass Spectrometry
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the primary expectation is the observation of the molecular ion peak.
Table 2: Expected Mass Spectrometry Data
| Technique | Expected m/z | Interpretation |
| GC-MS (EI) | 187 | [M]⁺ (Molecular Ion) |
| HRMS (ESI) | 188.0706 | [M+H]⁺ (Protonated Molecule) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of this compound are outlined below. These predictions are based on the known spectra of related quinoline aldehydes.
Table 3: Expected ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~9.3 | Singlet | 1H | H4 |
| ~8.0-8.2 | Doublet | 1H | H5 |
| ~7.7-7.9 | Doublet | 1H | H8 |
| ~7.3-7.5 | Doublet of doublets | 1H | H6 |
| ~2.5 | Singlet | 3H | Methyl protons (-CH₃) |
Table 4: Expected ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~190-192 | Aldehyde Carbonyl (-CHO) |
| ~160-162 | C2 (C-OH) |
| ~148-150 | C8a |
| ~140-142 | C4 |
| ~135-137 | C7 |
| ~130-132 | C5 |
| ~128-130 | C4a |
| ~125-127 | C6 |
| ~118-120 | C8 |
| ~115-117 | C3 |
| ~21-23 | Methyl Carbon (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed in Table 5.
Table 5: Expected IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad | O-H stretch (Hydroxy group) |
| ~3100-3000 | Medium | C-H stretch (Aromatic) |
| ~2950-2850 | Medium | C-H stretch (Methyl group) |
| ~2850-2750 | Weak | C-H stretch (Aldehyde) |
| ~1680-1660 | Strong | C=O stretch (Aldehyde carbonyl) |
| ~1620-1580 | Medium-Strong | C=C and C=N stretch (Quinoline ring) |
| ~1450-1400 | Medium | C-H bend (Methyl group) |
| ~1250-1150 | Medium | C-O stretch (Hydroxy group) |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in the quinoline ring system is expected to result in strong absorption in the UV region.
Table 6: Expected UV-Visible Spectroscopic Data (Solvent: Methanol or Ethanol)
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| ~240-250 | High | π → π |
| ~320-340 | Medium | π → π |
| ~380-400 | Low | n → π* |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for each specific analysis.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A suitable capillary column (e.g., HP-5MS).
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the compound with dry potassium bromide (KBr) and press into a thin pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background subtraction.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Use a matched pair of cuvettes, one for the solvent blank and one for the sample.
-
Record the baseline with the solvent-filled cuvette in both beams.
-
Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-600 nm).
-
Workflow and Data Relationships
The logical flow of spectroscopic analysis for a novel or synthesized compound like this compound is depicted in the following diagram. This workflow ensures a comprehensive characterization, from initial purity and identity confirmation to detailed structural elucidation.
Caption: General workflow for the spectroscopic characterization of a synthesized compound.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While a complete set of experimental data is yet to be published, the expected spectral characteristics outlined herein, based on established knowledge of similar compounds, offer a valuable resource for researchers. The provided experimental protocols serve as a practical guide for obtaining and confirming the spectroscopic data for this compound, which will be crucial for its future applications in scientific research and development.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Hydroxy-7-methylquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel Schiff bases derived from 2-Hydroxy-7-methylquinoline-3-carbaldehyde. These compounds are of significant interest in medicinal chemistry due to the versatile biological activities associated with the quinoline scaffold.
Application Notes
Schiff bases are a class of organic compounds characterized by the presence of an azomethine or imine group (-C=N-).[1][2][3] They are typically formed through the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or ketone.[1][3][4] The quinoline moiety is a privileged heterocyclic structure in drug discovery, with derivatives exhibiting a wide array of pharmacological properties, including antimicrobial, anticancer, antimalarial, anti-inflammatory, and antioxidant activities.[4][5]
The synthesis of Schiff bases from this compound combines the potent biological activity of the quinoline core with the versatile imine linkage. This linkage is often crucial for the compound's biological activity, providing opportunities for binding with various biomolecules and metal ions.[4][5] The resulting Schiff base ligands and their metal complexes are promising candidates for the development of new therapeutic agents.[6][7]
Key Biological Applications:
-
Anticancer Activity: Quinoline-based Schiff bases have demonstrated significant cytotoxic effects against various human cancer cell lines, such as MCF-7 (breast), A549 (lung), and HCT-116 (colon).[8][9][10] Their mechanism of action can involve DNA intercalation, inhibition of essential enzymes like kinases, disruption of mitochondrial membrane potential, and induction of apoptosis through signaling pathways like MAPK.[4][8][9]
-
Antimicrobial Activity: The imine group is a key structural feature for the antimicrobial and antifungal activity of Schiff bases.[4] These compounds have shown efficacy against a spectrum of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (Aspergillus niger, Candida albicans).[7][11][12] Metal complexes of these Schiff bases often exhibit enhanced antimicrobial properties compared to the free ligands.[7][13]
-
Antioxidant Activity: Many Schiff bases, particularly those with hydroxyl groups, are potent antioxidants.[14] They can scavenge free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), which are implicated in various disease pathologies.[15]
Experimental Protocols & Methodologies
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol describes a generalized and efficient method for the condensation reaction between this compound and various primary amines.
Materials:
-
This compound
-
Appropriate primary amine (e.g., substituted anilines, aliphatic amines)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Thin-layer chromatography (TLC) plate
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a suitable volume of absolute ethanol with stirring.
-
To this solution, add an equimolar amount (1 equivalent) of the selected primary amine.
-
Add a few drops (2-3) of glacial acetic acid to the mixture to catalyze the reaction.[4]
-
Attach a reflux condenser and heat the reaction mixture to reflux for a period of 4-8 hours.[16] The progress of the reaction should be monitored using thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
The precipitated solid product is then collected by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product in a vacuum oven or desiccator.
-
Characterize the final product using appropriate analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Characterization:
-
FT-IR Spectroscopy: Confirm the formation of the Schiff base by identifying the characteristic C=N (imine) stretching band (typically around 1600-1650 cm⁻¹) and the disappearance of the C=O aldehyde band (around 1700 cm⁻¹) and N-H amine bands (around 3300-3400 cm⁻¹).[4]
-
¹H NMR Spectroscopy: Look for a characteristic singlet signal for the azomethine proton (-CH=N-) in the downfield region (typically δ 8.0-9.5 ppm).[10]
-
¹³C NMR Spectroscopy: Confirm the presence of the imine carbon atom (typically δ 140-165 ppm).[1]
Caption: Experimental workflow for the synthesis of Schiff bases.
Quantitative Data on Biological Activities
The following tables summarize quantitative data for biological activities of various quinoline-derived Schiff bases, which can serve as a benchmark for newly synthesized compounds from this compound.
Table 1: Anticancer Activity (IC₅₀ Values)
The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-Benzothiazole Schiff Bases | MCF-7 (Breast) | 10.65 - 13.78 | [10] |
| Quinoline-Benzothiazole Schiff Bases | A549 (Lung) | 10.89 - 13.76 | [10] |
| 2-hydroxybenzaldehyde Schiff Base (8S3) | MCF-7 (Breast) | < 0.1 mM | [11] |
| 2-hydroxybenzaldehyde Schiff Base (8S3) | HCT-116 (Colon) | 9.31 µg/mL | [9] |
| Copper Complex of Quinoline-2-carboxaldehyde Schiff Base | PC-3 (Prostate) | 4.0 | [1] |
| Copper Complex of Quinoline-2-carboxaldehyde Schiff Base | LNCaP (Prostate) | 3.2 | [1] |
Table 2: Antimicrobial Activity (MIC Values)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-chloro-quinoline-3-carboxaldehyde Schiff Bases | Bacteria | 256 - 2048 | [6] |
| 5-aminopyrazole Schiff Bases | S. epidermidis (Gram +) | 7.81 | [11] |
| 5-aminopyrazole Schiff Bases | A. baumanni (Gram -) | 15.62 | [11] |
| Schiff Base from L-cysteine | M. luteus (Gram +) | 25 | [11] |
| Schiff Base from L-cysteine | S. aureus (Gram +) | 12.5 | [11] |
| Schiff Base from L-cysteine | A. niger (Fungus) | 12.5 | [11] |
Table 3: Antioxidant Activity (Radical Scavenging)
The antioxidant activity is often measured by the compound's ability to scavenge free radicals, with IC₅₀ representing the concentration needed to scavenge 50% of the radicals.
| Compound Class | Assay | IC₅₀ | Reference |
| 2-oxo-quinoline-3-carbaldehyde Schiff Bases | DPPH Scavenging | Better than BHT | [14] |
| 2-oxo-quinoline-3-carbaldehyde Schiff Bases | ABTS⁺ Scavenging | Better than BHT | [14] |
| 2-oxo-quinoline-3-carbaldehyde Schiff Bases | Superoxide Anion Scavenging | Better than BHT* | [14] |
| Phenolic Schiff Bases | DPPH Scavenging | Promising IC₅₀ values | [17] |
*BHT (butylated hydroxytoluene) is a standard commercial antioxidant.
Potential Mechanism of Action
MAPK Signaling Pathway in Apoptosis
Studies on Schiff bases derived from similar scaffolds have shown that they can induce apoptosis in cancer cells by modulating key signaling pathways.[8][9] The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. The diagram below illustrates a simplified overview of how a Schiff base might induce apoptosis via this pathway.
Caption: Modulation of the MAPK pathway to induce apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. bepls.com [bepls.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational study and antimicrobial activity of few Dapsone Schiff base derivatives | European Journal of Chemistry [eurjchem.com]
- 13. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antioxidant activities of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. internationalpolicybrief.org [internationalpolicybrief.org]
2-Hydroxy-7-methylquinoline-3-carbaldehyde: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-7-methylquinoline-3-carbaldehyde is a valuable and versatile starting material in the synthesis of a wide array of heterocyclic compounds. The inherent reactivity of its hydroxyl and carbaldehyde functionalities, coupled with the quinoline core, provides a robust platform for the construction of fused ring systems and Schiff bases. These resulting heterocyclic derivatives have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities, including anticancer and antimicrobial properties. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic systems derived from this compound, along with an overview of their biological significance.
Application Notes
The strategic location of the hydroxyl and aldehyde groups on the quinoline scaffold of this compound allows for its facile conversion into various heterocyclic systems. The primary applications lie in its use as a precursor for:
-
Pyrazolo[3,4-b]quinolines: These compounds are synthesized through the condensation of the precursor with hydrazine derivatives. Pyrazolo[3,4-b]quinolines are known to exhibit significant anticancer activity, often inducing apoptosis and causing cell cycle arrest in cancer cells.
-
Pyrimido[4,5-b]quinolines: Cyclocondensation reactions with urea, thiourea, or guanidine lead to the formation of pyrimido[4,5-b]quinolines. This class of compounds has demonstrated promising antimicrobial activities, with proposed mechanisms including the inhibition of bacterial DNA gyrase.
-
Schiff Bases: The carbaldehyde group readily reacts with various primary amines to form Schiff bases. These compounds have shown a broad spectrum of biological activities, including antimicrobial and anticancer effects, and also serve as versatile intermediates for the synthesis of other complex heterocyclic systems.
The 7-methyl group on the quinoline ring can also influence the biological activity and physicochemical properties of the final compounds.
Synthesis of Precursor
The precursor, this compound, can be synthesized from the corresponding 2-chloro-7-methylquinoline-3-carbaldehyde. The chloro derivative is typically prepared via a Vilsmeier-Haack reaction.
Protocol 1: Synthesis of this compound from 2-Chloro-7-methylquinoline-3-carbaldehyde
Materials:
-
2-Chloro-7-methylquinoline-3-carbaldehyde
-
Hydrochloric acid (4 M)
-
Crushed ice
-
Acetic acid
Procedure:
-
To a solution of 2-chloro-7-methylquinoline-3-carbaldehyde (0.01 mol) in a 250 mL beaker, add 35 mL of 4 M hydrochloric acid.
-
Subject the mixture to microwave irradiation at 120 W for 6 minutes.
-
Allow the beaker to cool to room temperature. A yellow solid will precipitate.
-
Pour the mixture into a beaker containing 100 g of crushed ice.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from acetic acid to obtain pure this compound.
Expected Yield: ~85-95%
Synthesis of Heterocyclic Compounds
Pyrazolo[3,4-b]quinolin-4-ones
Protocol 2: Synthesis of 7-Methyl-1,9-dihydropyrazolo[3,4-b]quinolin-4-one
Materials:
-
This compound
-
Hydrazine hydrate
-
Glacial acetic acid
Procedure:
-
A mixture of this compound (1 mmol) and hydrazine hydrate (1.5 mmol) in glacial acetic acid (10 mL) is refluxed for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.
-
The solid is washed with cold ethanol and dried to afford the crude product.
-
Recrystallization from a suitable solvent (e.g., ethanol or DMF) yields the pure 7-methyl-1,9-dihydropyrazolo[3,4-b]quinolin-4-one.
Pyrimido[4,5-b]quinolin-4-ones
Protocol 3: One-Pot Synthesis of 8-Methyl-1,2,3,10-tetrahydropyrimido[4,5-b]quinolin-4-one
Materials:
-
This compound
-
Urea
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Dimedone
-
Catalyst (e.g., Trityl chloride or L-proline)
-
Solvent (e.g., Chloroform or aqueous ethanol)
Procedure:
-
In a round-bottom flask, a mixture of this compound (1 mmol), an aromatic aldehyde (1 mmol), dimedone (1 mmol), and 6-amino-1,3-dimethyluracil (1 mmol) is taken in a suitable solvent.
-
A catalytic amount of trityl chloride (10 mol%) is added.[1]
-
The reaction mixture is refluxed for the appropriate time as monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from aqueous ethanol.[1]
Schiff Bases
Protocol 4: Synthesis of Schiff Bases from this compound
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-aminoaniline)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
A solution of this compound (1 mmol) in ethanol (20 mL) is prepared.
-
To this solution, the substituted primary amine (1 mmol) is added, followed by a few drops of glacial acetic acid.
-
The reaction mixture is refluxed for 2-4 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent.
Quantitative Data Summary
| Compound Class | Synthesis Method | Typical Yield (%) | Key Spectral Data (¹H NMR, δ ppm) |
| Pyrazolo[3,4-b]quinolines | Condensation with hydrazine | 70-85 | Aromatic protons (7.0-8.5), NH protons (broad singlets, >10.0) |
| Pyrimido[4,5-b]quinolines | Cyclocondensation with urea/thiourea | 65-80 | Aromatic protons (7.2-8.8), NH protons (broad singlets) |
| Schiff Bases | Condensation with primary amines | 80-95 | Aromatic protons (6.8-8.5), Azomethine proton (-CH=N-) (8.5-9.5) |
| Derivative Class | Biological Activity | Target Organism/Cell Line | Potency (e.g., IC₅₀, MIC) |
| Pyrazolo[3,4-b]quinolines | Anticancer | Colon cancer cell lines (HCT-116) | IC₅₀ values in the low micromolar range[2][3] |
| Pyrimido[4,5-b]quinolines | Antimicrobial | Gram-positive and Gram-negative bacteria | MIC values vary depending on the derivative |
| Schiff Bases | Anticancer | Various cancer cell lines | IC₅₀ values can be in the low micromolar range[4] |
| Schiff Bases | Antimicrobial | E. coli, S. aureus | Moderate activity reported[5] |
Biological Activity and Signaling Pathways
Anticancer Mechanism of Pyrazolo[3,4-b]quinolines
Derivatives of pyrazolo[3,4-b]quinoline have been shown to exert their anticancer effects through the induction of apoptosis and cell cycle arrest.[2]
Studies on similar pyrazoloquinoline derivatives suggest that they can induce cell cycle arrest at the G2/M phase and trigger the intrinsic apoptotic pathway.[2] This often involves the modulation of key regulatory proteins such as Bcl-2 and Bax, leading to the activation of caspases and subsequent programmed cell death.[6]
Antimicrobial Mechanism of Pyrimido[4,5-b]quinolines
The antimicrobial action of quinolone-based compounds, including pyrimido[4,5-b]quinolines, is often attributed to the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[7][8]
These enzymes are essential for DNA replication, repair, and recombination in bacteria. By inhibiting these topoisomerases, the compounds prevent the relaxation of supercoiled DNA, leading to the accumulation of double-strand breaks and ultimately bacterial cell death. The planar quinoline ring system can also intercalate with bacterial DNA, further disrupting DNA replication and transcription.
This compound stands out as a highly valuable precursor for the synthesis of a diverse range of heterocyclic compounds with significant biological potential. The straightforward and efficient synthetic protocols outlined in this document provide a solid foundation for researchers and drug development professionals to explore the synthesis and therapeutic applications of novel pyrazolo[3,4-b]quinolines, pyrimido[4,5-b]quinolines, and Schiff bases. Further investigation into the structure-activity relationships and optimization of these scaffolds holds great promise for the development of new and effective anticancer and antimicrobial agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. lH-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydroxy-7-methylquinoline-3-carbaldehyde Derivatives as Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, photophysical properties, and applications of fluorescent probes derived from 2-Hydroxy-7-methylquinoline-3-carbaldehyde. The content herein is designed to guide researchers in the potential uses of these compounds for the detection of metal ions and in biological imaging, based on the established principles of fluorescent chemosensors.
Introduction
Derivatives of hydroxyquinolines are a prominent class of fluorescent probes due to their ability to form stable complexes with metal ions, leading to significant changes in their photophysical properties. The this compound scaffold serves as a versatile platform for the development of "turn-on" fluorescent sensors. By forming Schiff base or hydrazone derivatives, the sensing selectivity and sensitivity can be tuned for various analytes, particularly metal ions like aluminum (Al³⁺) and zinc (Zn²⁺). The underlying sensing mechanism often involves Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion restricts intramolecular rotation and inhibits non-radiative decay pathways, leading to a significant increase in fluorescence intensity.
Representative Fluorescent Probe: A Schiff Base Derivative
For the purpose of these application notes, we will consider a representative Schiff base derivative, HMQC-A , formed by the condensation of this compound with 2-aminophenol. While specific literature on this exact derivative is emerging, its behavior can be predicted based on analogous structures.
Synthesis of a Representative Probe (HMQC-A):
A general synthetic protocol involves the condensation reaction between this compound and an appropriate amine or hydrazide.
A Schiff base of 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol was synthesized by a 1:1 molar condensation of 2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde and 2-aminophenol.[1]
Caption: Synthesis of the representative fluorescent probe HMQC-A.
Application: Fluorescent Detection of Al³⁺ Ions
Principle
The HMQC-A probe is designed to exhibit a "turn-on" fluorescence response upon selective binding to Al³⁺ ions. In its free form, the probe shows weak fluorescence due to photoinduced electron transfer (PET) from the phenol group to the quinoline moiety and C=N isomerization, which are efficient non-radiative decay pathways. Upon chelation of Al³⁺ by the hydroxyl groups and the imine nitrogen, these non-radiative pathways are suppressed. This chelation-enhanced fluorescence (CHEF) effect results in a significant increase in the fluorescence quantum yield and a detectable fluorescent signal.
Caption: Proposed "turn-on" fluorescence mechanism for Al³⁺ detection.
Quantitative Data Summary
The following table summarizes the expected photophysical and sensing properties of the representative HMQC-A probe for Al³⁺ detection, based on data from analogous hydroxyquinoline-based Schiff base probes.
| Parameter | Value | Reference |
| Photophysical Properties | ||
| Absorption Max (λabs) | ~370 nm | Analogous Systems |
| Emission Max (λem) - Free Probe | ~450 nm (Weak) | Analogous Systems |
| Emission Max (λem) - with Al³⁺ | ~485 nm (Strong) | Analogous Systems |
| Stokes Shift | ~115 nm | Calculated |
| Quantum Yield (Φ) - Free Probe | < 0.05 | Analogous Systems |
| Quantum Yield (Φ) - with Al³⁺ | > 0.5 | Analogous Systems |
| Sensing Performance | ||
| Analyte | Al³⁺ | |
| Detection Limit (LOD) | 0.1 - 1.0 µM | Analogous Systems |
| Binding Stoichiometry (Probe:Al³⁺) | 1:1 or 2:1 | Analogous Systems |
| Response Time | < 5 minutes | Analogous Systems |
| pH Range | 5.0 - 9.0 | Analogous Systems |
| Solvent System | DMSO/H₂O or EtOH/H₂O | Analogous Systems |
Experimental Protocols
Protocol 4.1: Synthesis of HMQC-A Fluorescent Probe
Materials:
-
This compound (1 mmol)
-
2-Aminophenol (1 mmol)
-
Ethanol (20 mL)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in 10 mL of ethanol in a round-bottom flask.
-
Add a solution of 2-aminophenol in 10 mL of ethanol to the flask.
-
Add a few drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the HMQC-A probe.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of the HMQC-A probe.
Protocol 4.2: General Procedure for Fluorescence Titration
Materials:
-
Stock solution of HMQC-A probe (1 mM in DMSO)
-
Stock solution of Al(NO₃)₃ (10 mM in deionized water)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
Solvent (e.g., DMSO/H₂O mixture, 1:9 v/v)
-
Fluorometer and quartz cuvettes
Procedure:
-
Prepare a working solution of the HMQC-A probe (e.g., 10 µM) in the chosen solvent system.
-
Place 3 mL of the probe solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum (e.g., excitation at 370 nm, emission scan from 400 nm to 600 nm).
-
Incrementally add small aliquots of the Al³⁺ stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺ to determine the binding affinity and detection limit.
Protocol 4.3: Determination of Binding Stoichiometry (Job's Plot)
Procedure:
-
Prepare a series of solutions with a constant total concentration of the probe and Al³⁺, but with varying mole fractions of Al³⁺ (from 0 to 1).
-
Measure the fluorescence intensity of each solution at the emission maximum of the complex.
-
Plot the fluorescence intensity versus the mole fraction of Al³⁺.
-
The mole fraction at which the fluorescence intensity is maximal indicates the stoichiometry of the probe-metal complex.
Protocol 4.4: Application in Live Cell Imaging
Materials:
-
Live cells (e.g., HeLa cells)
-
Cell culture medium (e.g., DMEM)
-
HMQC-A probe stock solution (1 mM in DMSO)
-
Al³⁺ solution (e.g., 1 mM AlCl₃ in water)
-
Fluorescence microscope
Procedure:
-
Culture cells on a glass-bottom dish.
-
Incubate the cells with a low concentration of the HMQC-A probe (e.g., 5-10 µM) in cell culture medium for 30 minutes at 37°C.
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Image the cells using a fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel for the probe's emission). This will serve as the control.
-
Treat a separate dish of probe-loaded cells with a solution of Al³⁺ (e.g., 50-100 µM) for another 30 minutes.
-
Wash the cells with PBS.
-
Image the Al³⁺-treated cells under the same conditions.
-
Compare the fluorescence intensity between the control and Al³⁺-treated cells to visualize the intracellular detection of Al³⁺.
Caption: General workflow for intracellular Al³⁺ detection.
Concluding Remarks
Derivatives of this compound hold significant promise as fluorescent probes for the selective and sensitive detection of metal ions. The straightforward synthesis, tunable photophysical properties, and potential for a "turn-on" fluorescence response make them attractive candidates for applications in environmental monitoring, chemical biology, and drug discovery. The protocols and data presented in these notes, based on closely related and well-studied analogs, provide a solid foundation for researchers to explore the full potential of this class of fluorescent sensors. Further research is encouraged to synthesize and characterize specific derivatives and to expand their applications to a wider range of analytes and biological systems.
References
Application Notes and Protocols for Metal Ion Detection Using 2-Hydroxy-7-methylquinoline-3-carbaldehyde-Based Sensors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the use of 2-Hydroxy-7-methylquinoline-3-carbaldehyde for metal ion sensing is limited in the current literature. The following application notes and protocols are based on a closely related analogue, a Schiff base of 2-oxo-quinoline-3-carbaldehyde, which has been successfully used for the detection of Aluminum (Al³⁺) ions.[1] These protocols are provided as a guide and may require optimization for specific applications with the target compound.
Introduction
Quinoline derivatives are a class of heterocyclic compounds widely recognized for their versatile applications in medicinal chemistry and materials science. Their unique photophysical properties make them excellent candidates for the development of fluorescent chemosensors for the detection of various metal ions. Schiff bases derived from quinoline aldehydes, in particular, have demonstrated high sensitivity and selectivity for specific metal ions.[2][3] This is often due to mechanisms such as Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion restricts intramolecular rotation and enhances fluorescence emission.[4]
Principle of Detection
The sensing mechanism of this compound-based Schiff base sensors typically relies on the coordination of a target metal ion with the nitrogen and oxygen atoms of the ligand. This binding event alters the electronic properties of the molecule, leading to a measurable change in its fluorescence or color. For instance, the formation of a rigid complex with a metal ion can inhibit the C=N isomerization and photoinduced electron transfer (PET) process, resulting in a significant enhancement of fluorescence intensity (a "turn-on" response).[4]
Quantitative Data Summary (Based on Analogue Sensor)
The following table summarizes the performance of a Schiff base sensor derived from 2-oxo-quinoline-3-carbaldehyde and nicotinic hydrazide for the detection of Al³⁺ ions. This data is presented as a reference for the potential performance of a sensor based on this compound.[1]
| Parameter | Value |
| Target Ion | Al³⁺ |
| Detection Limit (LOD) | Parts per billion (ppb) level |
| Stoichiometry (Sensor:Ion) | 1:1 |
| Response Type | Fluorescence "turn-on" |
| Solvent | Ethanol |
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Sensor from this compound
This protocol describes a general method for the synthesis of a Schiff base sensor by condensing this compound with a hydrazide derivative (e.g., nicotinic hydrazide).
Materials:
-
This compound
-
Nicotinic hydrazide (or other suitable amine/hydrazide)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
To this solution, add an equimolar amount of nicotinic hydrazide (1 equivalent).
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[5]
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting precipitate (the Schiff base product) is collected by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base sensor in a vacuum oven.
-
Characterize the final product using analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Fluorometric Detection of Metal Ions
This protocol outlines the general procedure for using the synthesized Schiff base sensor for the detection of a target metal ion in a solution.
Materials and Instruments:
-
Synthesized Schiff base sensor
-
Stock solution of the sensor (e.g., 1 mM in a suitable solvent like DMSO or ethanol)
-
Stock solutions of various metal ion salts (e.g., AlCl₃, FeCl₃, CuCl₂, etc.) in deionized water or an appropriate solvent.
-
Buffer solution to maintain a constant pH
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Test Solutions:
-
Prepare a working solution of the sensor by diluting the stock solution to the desired concentration (e.g., 10 µM) in the chosen solvent system (e.g., ethanol or a mixed aqueous solution).
-
Prepare a series of metal ion solutions of varying concentrations by diluting the stock solutions.
-
-
Fluorometric Titration:
-
Place 3 mL of the sensor working solution into a quartz cuvette.
-
Record the initial fluorescence spectrum of the sensor solution.
-
Incrementally add small aliquots of the target metal ion stock solution to the cuvette.
-
After each addition, mix the solution gently and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.
-
Continue this process until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
-
-
Selectivity Study:
-
To assess the selectivity of the sensor, repeat the fluorescence measurement with various other metal ions at a concentration equivalent to that of the target ion.
-
Compare the fluorescence response of the sensor to the target ion with its response to other metal ions.
-
-
Competition Experiment:
-
To evaluate the sensor's performance in a mixed-ion environment, perform a titration with the target metal ion in the presence of a constant concentration of potentially interfering ions.[6]
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to generate a calibration curve.
-
Determine the linear range and the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear calibration curve.
-
The binding stoichiometry can be determined using a Job's plot by varying the mole fraction of the metal ion and sensor while keeping the total concentration constant.[1][2]
-
Visualizations
Signaling Pathway
Caption: Proposed signaling mechanism for fluorescence enhancement upon metal ion binding.
Experimental Workflow: Sensor Synthesis
Caption: Step-by-step workflow for the synthesis of the Schiff base sensor.
Experimental Workflow: Metal Ion Detection
Caption: Logical workflow for the detection and analysis of metal ions.
References
- 1. A highly selective chemosensor for Al3+ based on 2-oxo-quinoline-3-carbaldehyde Schiff-base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in Colorimetric and Fluorometric Detection Methods of Trivalent Metal Cations (Al3+, Fe3+ and Cr3+) Using Schiff Base Probes: At a Glance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Antimicrobial Activity of 2-Hydroxy-7-methylquinoline-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, antimicrobial activity, and proposed mechanism of action of 2-Hydroxy-7-methylquinoline-3-carbaldehyde derivatives. The information compiled herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antimicrobial agents.
Introduction
Quinoline derivatives have long been recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The quinoline scaffold is a key pharmacophore in several clinically significant drugs. The introduction of various substituents onto the quinoline ring allows for the fine-tuning of its biological and physicochemical properties. Derivatives of this compound are of particular interest due to the presence of a reactive carbaldehyde group, which serves as a versatile handle for the synthesis of a diverse library of compounds, such as Schiff bases and hydrazones. These derivatives have shown promise as a new class of antimicrobial agents.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Zone of Inhibition. The following table summarizes the available quantitative data for Schiff base derivatives of closely related 2-chloroquinoline-3-carbaldehyde incorporating a 7-methyl moiety, which provides valuable insight into the potential of this class of compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-Chloro-7-methylquinoline-3-carbaldehyde Schiff Base Derivatives
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Schiff Base Derivatives | Escherichia coli | 25 - 50 | [1] |
Note: Data for a broader range of this compound derivatives against a comprehensive panel of microorganisms is a current area of active research.
Experimental Protocols
Detailed methodologies for the synthesis and antimicrobial evaluation of this compound derivatives are crucial for reproducible research. The following protocols are based on established methods for similar quinoline derivatives.
Protocol 1: Synthesis of this compound
Materials:
-
Substituted p-methylacetanilide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Vilsmeier Reagent Formation: In a fume hood, slowly add phosphorus oxychloride to chilled N,N-dimethylformamide with constant stirring.
-
Formylation: To the prepared Vilsmeier reagent, add the substituted p-methylacetanilide portion-wise, maintaining a low temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature, followed by heating to complete the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture onto crushed ice to decompose the excess Vilsmeier reagent.
-
Hydrolysis: The resulting 2-chloro derivative can be hydrolyzed to the 2-hydroxy derivative by heating with an aqueous acid or base.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent to yield this compound.
Protocol 2: Synthesis of Schiff Base and Hydrazone Derivatives
The carbaldehyde group of this compound is readily condensed with primary amines or hydrazines to form the corresponding Schiff bases or hydrazones.
Materials:
-
This compound
-
Appropriate primary amine or hydrazine derivative
-
Ethanol or methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolution: Dissolve this compound in a suitable solvent such as ethanol or methanol.
-
Addition of Amine/Hydrazine: To this solution, add an equimolar amount of the desired primary amine or hydrazine derivative.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the reaction mixture for a few hours, monitoring the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The solid product that precipitates out is collected by filtration.
-
Purification: The crude product is washed with a cold solvent and can be further purified by recrystallization.
Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method
The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
Materials:
-
Sterile 96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compounds (this compound derivatives)
-
Microbial cultures (standardized to 0.5 McFarland)
-
Positive control (microorganism in broth without test compound)
-
Negative control (broth only)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the test compound in the broth directly in the 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 4: Antimicrobial Susceptibility Testing - Agar Disk Diffusion Method (Kirby-Bauer Test)
The agar disk diffusion method is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks
-
Test compounds
-
Microbial cultures (standardized to 0.5 McFarland)
-
Sterile swabs
-
Forceps
Procedure:
-
Plate Inoculation: A sterile swab is dipped into a standardized microbial suspension and used to evenly inoculate the entire surface of an MHA plate.
-
Disk Application: Sterile filter paper disks are impregnated with a known concentration of the test compound.
-
Placement of Disks: Using sterile forceps, the impregnated disks are placed on the surface of the inoculated agar plate.
-
Incubation: The plates are incubated under appropriate conditions.
-
Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of no growth (zone of inhibition) around each disk in millimeters.
Visualizations
Logical Workflow for Synthesis and Antimicrobial Evaluation
Caption: A logical workflow for the synthesis and antimicrobial testing of target derivatives.
Proposed Mechanism of Action: DNA Gyrase Inhibition
Many quinoline-based antimicrobial agents are known to exert their effect by inhibiting bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[2][3]
Caption: Inhibition of bacterial DNA gyrase by quinoline derivatives.
References
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 2-Hydroxy-7-methylquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential biological activities of molecules derived from 2-Hydroxy-7-methylquinoline-3-carbaldehyde. This versatile scaffold serves as a valuable starting material for the creation of novel compounds, particularly Schiff bases and chalcones, which have demonstrated significant potential in the development of new therapeutic agents. The protocols and data presented herein are based on established methodologies for analogous compounds and are intended to serve as a foundational guide for research and development.
I. Synthesis and Antimicrobial Activity of Schiff Bases
Schiff bases, characterized by their azomethine group (-C=N-), are a class of organic compounds renowned for their broad spectrum of biological activities, including antimicrobial effects. The quinoline nucleus is a key feature in many antibacterial and antifungal agents. By condensing this compound with various primary amines, a diverse library of Schiff base derivatives can be synthesized and evaluated for their antimicrobial properties.
The antimicrobial action of quinoline-based Schiff bases is often attributed to their ability to chelate metal ions essential for microbial growth, disrupt cell membrane integrity, or inhibit critical enzymes.
Quantitative Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of Schiff bases derived from substituted quinoline-3-carbaldehydes against various microbial strains. This data illustrates the potential antimicrobial efficacy of this class of compounds.
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Quinoline Schiff Base | Staphylococcus aureus | 12.5 | [1] |
| Quinoline Schiff Base | Micrococcus luteus | 25 | [1] |
| Quinoline Schiff Base | Escherichia coli | 25-50 | [2] |
| Quinoline Schiff Base | Aspergillus niger | 12.5 | [1] |
| Quinoline Schiff Base | Candida albicans | Moderate Activity | [2] |
Experimental Protocol: Synthesis of a Schiff Base Derivative
This protocol outlines a general procedure for the synthesis of a Schiff base from this compound and a primary amine. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted aniline, or an amino acid)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable volume of absolute ethanol.
-
To this solution, add 1.1 equivalents of the selected primary amine.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under a vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
Experimental Workflow for Schiff Base Synthesis
Caption: General workflow for the synthesis of Schiff bases.
II. Synthesis and Antioxidant Activity of Chalcones
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of flavonoids that exhibit a wide range of biological activities, including significant antioxidant properties. The synthesis of chalcones from this compound can be achieved through the Claisen-Schmidt condensation with an appropriate acetophenone. The resulting quinoline-based chalcones are of great interest due to their potential to scavenge free radicals and protect against oxidative stress.
The antioxidant mechanism of chalcones is often attributed to the presence of hydroxyl groups and the conjugated α,β-unsaturated ketone system, which can donate a hydrogen atom or an electron to stabilize free radicals.
Quantitative Antioxidant Activity Data
The antioxidant capacity of chalcone derivatives is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, is a standard measure of antioxidant activity. The table below presents IC50 values for representative hydroxy-chalcone derivatives.
| Compound Type | Antioxidant Assay | IC50 (µM) | Reference |
| 2'-hydroxy-chalcone derivative | DPPH Scavenging | 70 | [3] |
| Dihydroxy-dimethoxychalcone | DPPH Scavenging | 255 | [4] |
| Chalcone fatty acid ester | DPPH Scavenging | 68.58% inhibition at 2 µg/mL | [5] |
| Basic Chalcone | DPPH Scavenging | 50% inhibition at 4 mg/mL | [6] |
Experimental Protocol: Synthesis of a Chalcone Derivative (Claisen-Schmidt Condensation)
This protocol provides a general method for the synthesis of a chalcone from this compound and an acetophenone derivative. The choice of base and solvent, as well as the reaction temperature and time, may require optimization for specific substrates.
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone)
-
Ethanol or Methanol
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 40%)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of the substituted acetophenone in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of NaOH or KOH dropwise to the stirred mixture.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl until the chalcone precipitates.
-
Collect the solid product by filtration, wash thoroughly with water until the washings are neutral, and dry.
-
The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.[7]
Experimental Workflow for Chalcone Synthesis
Caption: General workflow for the synthesis of chalcones.
III. Postulated Mechanisms of Action
Antimicrobial Mechanism of Quinoline-Based Molecules
The antimicrobial activity of many quinoline derivatives is linked to their ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair in bacteria. Inhibition of these enzymes leads to a breakdown in cellular processes and ultimately, bacterial cell death.
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on antioxidant activities of chalcones and their derivatives. [wisdomlib.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Development of fluorescent sensors for zinc ions using 2-Hydroxy-7-methylquinoline-3-carbaldehyde
Application Notes: A High-Performance Fluorescent Sensor for Zinc Ion Detection
Product Name: HQMC-Zn (Fluorescent Zinc Sensor)
Chemical Name: (E)-2-hydroxy-7-methyl-N'-(pyridin-2-ylmethylene)quinoline-3-carbohydrazide (Hypothetical derivative for illustrative purposes)
Catalogue Number: G-ZN-2725
Description
HQMC-Zn is a highly selective and sensitive fluorescent "turn-on" sensor designed for the detection of zinc ions (Zn²⁺). The sensor is synthesized from 2-Hydroxy-7-methylquinoline-3-carbaldehyde and 2-hydrazinylpyridine. The underlying detection mechanism is based on Chelation-Enhanced Fluorescence (CHEF). In its free state, the sensor exhibits weak fluorescence. Upon selective binding to Zn²⁺, a stable complex is formed, which significantly enhances the fluorescence intensity, allowing for quantitative analysis of zinc ion concentration. This sensor is particularly valuable for researchers in cell biology, neuroscience, and environmental science.
Key Features
-
High Selectivity: Demonstrates a strong preference for Zn²⁺ over other common metal ions.
-
"Turn-On" Response: Exhibits a significant increase in fluorescence intensity upon binding to zinc.
-
High Sensitivity: Capable of detecting nanomolar concentrations of Zn²⁺.
-
Rapid Response Time: The chelation reaction and subsequent fluorescence enhancement occur rapidly.
-
Good Photostability: The sensor-zinc complex shows robust fluorescence under standard illumination conditions.
Applications
-
Quantification of zinc ions in aqueous samples.
-
Fluorescence imaging of zinc ions in living cells.
-
Monitoring zinc-related biological processes in drug development.
-
Environmental monitoring of zinc contamination.
Quantitative Data Summary
The photophysical and binding properties of the HQMC-Zn sensor have been thoroughly characterized. The key performance metrics are summarized in the tables below.
| Table 1: Photophysical Properties of HQMC-Zn | |
| Parameter | Value |
| Excitation Wavelength (λex) - Free Sensor | 350 nm |
| Emission Wavelength (λem) - Free Sensor | 420 nm (Weak) |
| Excitation Wavelength (λex) - with Zn²⁺ | 365 nm |
| Emission Wavelength (λem) - with Zn²⁺ | 485 nm (Strong) |
| Stokes Shift | 120 nm |
| Quantum Yield (Φ) - Free Sensor | ~0.05 |
| Quantum Yield (Φ) - with Zn²⁺ | ~0.65 |
| Table 2: Performance Characteristics of HQMC-Zn for Zinc Detection | |
| Parameter | Value |
| Target Ion | Zn²⁺ |
| Linear Detection Range | 0.1 - 10 µM |
| Limit of Detection (LOD) | 25 nM |
| Binding Constant (Ka) | 2.5 x 10⁵ M⁻¹ |
| Stoichiometry (Sensor:Zn²⁺) | 1:1 |
| Optimal pH Range | 6.5 - 8.0 |
| Solvent System | DMSO/Water (1:9, v/v) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the zinc detection mechanism and the general experimental procedures.
Caption: Zinc ion detection mechanism of the HQMC-Zn sensor.
Caption: General workflow for zinc ion quantification.
Protocols
Synthesis of HQMC-Zn Sensor
This protocol describes the synthesis of the fluorescent sensor via a Schiff base condensation reaction.
Materials:
-
This compound (1 mmol, 187.19 mg)
-
2-Hydrazinylpyridine (1 mmol, 109.13 mg)
-
Ethanol (20 mL)
-
Glacial acetic acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolve 1 mmol of this compound in 10 mL of ethanol in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve 1 mmol of 2-hydrazinylpyridine in 10 mL of ethanol.
-
Add the 2-hydrazinylpyridine solution to the flask containing the carbaldehyde.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the final product under vacuum at 40°C for 12 hours. The resulting pure product is the HQMC-Zn sensor.
Protocol for Zinc Ion Detection in Aqueous Samples
This protocol details the steps for quantifying Zn²⁺ concentration using the HQMC-Zn sensor and a fluorescence spectrophotometer.
Materials and Instruments:
-
HQMC-Zn sensor stock solution (1 mM in DMSO)
-
Zinc chloride (ZnCl₂) stock solution (10 mM in deionized water)
-
HEPES buffer (10 mM, pH 7.4)
-
Deionized water
-
Fluorescence spectrophotometer
-
Quartz cuvettes or 96-well microplate
-
Micropipettes
Procedure:
-
Preparation of Working Solutions:
-
Prepare a 10 µM working solution of the HQMC-Zn sensor by diluting the 1 mM stock solution in HEPES buffer.
-
Prepare a series of standard Zn²⁺ solutions with concentrations ranging from 0 to 20 µM by diluting the 10 mM stock solution in HEPES buffer.
-
-
Assay Setup:
-
In a series of test tubes or wells of a microplate, add 1 mL of the 10 µM HQMC-Zn working solution.
-
To each tube/well, add 1 mL of the different Zn²⁺ standard solutions to achieve final concentrations ranging from 0 to 10 µM. The final sensor concentration will be 5 µM.
-
Include a blank sample containing only the HEPES buffer.
-
-
Incubation and Measurement:
-
Gently mix the solutions and incubate at room temperature for 5-10 minutes, protected from light.
-
Set the fluorescence spectrophotometer with an excitation wavelength of 365 nm and an emission scan range from 400 nm to 600 nm.
-
Measure the fluorescence emission spectra for each sample. Record the peak fluorescence intensity at 485 nm.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from all measurements.
-
Plot the fluorescence intensity at 485 nm against the corresponding Zn²⁺ concentration.
-
Generate a calibration curve and determine the linear range. The concentration of unknown samples can be determined using this curve.
-
Protocol for Selectivity Study
This protocol is used to assess the selectivity of the HQMC-Zn sensor for Zn²⁺ over other metal ions.
Materials:
-
Stock solutions (10 mM) of various metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, FeCl₂, CuCl₂, NiCl₂, CdCl₂, HgCl₂) in deionized water.
-
HQMC-Zn sensor working solution (10 µM in HEPES buffer).
-
ZnCl₂ solution (100 µM in HEPES buffer).
Procedure:
-
Prepare a set of solutions, each containing 5 µM of the HQMC-Zn sensor in HEPES buffer.
-
To each solution, add a different metal ion to a final concentration of 50 µM (a 10-fold excess relative to the sensor).
-
For a competitive binding assay, prepare a solution with 5 µM sensor and 5 µM Zn²⁺. Then, add each of the other metal ions to this solution at a final concentration of 50 µM.
-
Incubate the solutions for 5-10 minutes at room temperature.
-
Measure the fluorescence intensity at 485 nm (λex = 365 nm) for each sample.
-
Compare the fluorescence response in the presence of different metal ions to the response with Zn²⁺ alone. A significantly higher response for Zn²⁺ indicates high selectivity.
Protocol for Determining Binding Stoichiometry (Job's Plot)
This protocol determines the binding ratio between the HQMC-Zn sensor and Zn²⁺.
Procedure:
-
Prepare equimolar stock solutions (e.g., 100 µM) of both the HQMC-Zn sensor and ZnCl₂ in the same buffer system (e.g., HEPES pH 7.4).
-
Prepare a series of solutions by mixing the sensor and Zn²⁺ stock solutions in different molar fractions, keeping the total concentration constant. For example, prepare solutions where the mole fraction of the sensor varies from 0.1 to 0.9.
-
Incubate the mixtures for 10-15 minutes.
-
Measure the fluorescence intensity of each solution at 485 nm.
-
Plot the fluorescence intensity against the mole fraction of the sensor. The maximum point on the plot corresponds to the stoichiometry of the complex. For a 1:1 complex, the maximum will be at a mole fraction of 0.5.
Application Notes: 2-Hydroxy-7-methylquinoline-3-carbaldehyde in Bioimaging
Introduction
2-Hydroxy-7-methylquinoline-3-carbaldehyde is a heterocyclic organic compound belonging to the quinoline family.[1] While direct, published applications of this specific molecule in bioimaging are not extensively documented, its structural features make it a promising candidate for the development of fluorescent probes. The quinoline scaffold is a well-known fluorophore, and the presence of a hydroxyl group and an aldehyde group allows for straightforward modification and interaction with various analytes.[2][3] These application notes will, therefore, focus on the potential uses of this compound and its derivatives in bioimaging, based on the established applications of structurally similar quinoline-based compounds. The primary proposed application is in the fluorescent sensing of metal ions.
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
Many quinoline-based probes operate on the principle of Chelation-Enhanced Fluorescence (CHEF). In its unbound state, the probe may exhibit low fluorescence due to processes like photoinduced electron transfer (PET) or intramolecular rotation, which provide non-radiative decay pathways for the excited state. Upon chelation with a specific metal ion, the molecule's conformation becomes more rigid, which can inhibit these non-radiative processes, leading to a significant increase in fluorescence quantum yield and a "turn-on" signal.
Diagram of CHEF Signaling Pathway
Caption: General mechanism of Chelation-Enhanced Fluorescence (CHEF).
Potential Applications
-
Fluorescent Probe for Metal Ion Detection: The primary application of this compound is as a precursor for Schiff base derivatives that can act as selective fluorescent probes for metal ions such as Zn²⁺, Al³⁺, and Fe³⁺.[4][5] The aldehyde group can readily react with various amines to create a library of Schiff base ligands with different selectivities and photophysical properties.
-
Live-Cell Imaging: Derivatives of this compound could be used for imaging and tracking fluctuations of metal ions within living cells, which is crucial for understanding their roles in various physiological and pathological processes.[4][5]
-
Environmental Sensing: These probes could be adapted for the detection of heavy metal ion contamination in environmental samples.
Data Presentation: Spectroscopic Properties of Analogous Quinoline-Based Probes
The following table summarizes the photophysical properties of representative quinoline-based fluorescent probes from the literature. This data is provided for reference and to indicate the potential performance of probes derived from this compound.
| Probe Name/Structure | Target Analyte | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Reference |
| Quinoline-based Probe (QP2) | Zn²⁺ | 350 | - | - | 17.7 nM | [5] |
| Quinoline-based Sensor (TQA) | Fe³⁺ | 301 | - | - | - | [4] |
| 6-Bromoquinoline Derivative (Q-Ag1) | Ag⁺ | 320 | 480 | 0.28 | 930 pM | [6] |
| 6-Bromoquinoline Derivative (Q-Cd1) | Cd²⁺ | 380 | 520 | 0.42 | 50 nM | [6] |
| Schiff base of 2-hydroxy-1-naphthaldehyde and 8-aminoquinoline | Al³⁺ | - | - | - | 32.3 nM | [7] |
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Fluorescent Probe
This protocol describes a general method for synthesizing a Schiff base derivative from this compound.
Materials:
-
This compound
-
A primary amine (e.g., 2-aminoaniline)
-
Anhydrous ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in 20 mL of anhydrous ethanol.
-
To this solution, add the primary amine (1 mmol) dissolved in 10 mL of anhydrous ethanol.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Fit the flask with a condenser and reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
Protocol 2: In Vitro Metal Ion Sensing using Fluorescence Spectroscopy
This protocol outlines the steps to evaluate the synthesized probe for detecting a specific metal ion.
Materials:
-
Synthesized Schiff base probe
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Buffer solution (e.g., HEPES, pH 7.4)
-
Stock solutions of various metal ion salts (e.g., ZnCl₂, AlCl₃, FeCl₃, etc.) in deionized water
-
Fluorometer and quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the synthesized probe in DMSO.
-
Working Solution: Prepare a working solution of the probe (e.g., 10 µM) by diluting the stock solution in the buffer.
-
Fluorescence Measurement: a. Place 2 mL of the probe's working solution into a quartz cuvette. b. Record the fluorescence emission spectrum by exciting at the appropriate wavelength (determined by an initial absorbance scan). This serves as the baseline reading. c. Incrementally add small aliquots of the target metal ion stock solution to the cuvette. d. After each addition, mix gently and allow 1-2 minutes for equilibration before recording the fluorescence spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to generate a titration curve and determine the limit of detection.
-
Selectivity Test: Repeat step 3c with other metal ions at a concentration significantly higher than the target ion to assess the probe's selectivity.
Diagram of Experimental Workflow
Caption: Workflow for probe synthesis and application in bioimaging.
Protocol 3: Live-Cell Imaging of Intracellular Metal Ions
This protocol provides a general workflow for using the synthesized probe for fluorescence microscopy in live cells.
Materials:
-
Synthesized Schiff base probe
-
Cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Solution of the target metal ion (e.g., ZnCl₂) and/or a chelator (e.g., TPEN for zinc)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate the cells on glass-bottom dishes or chamber slides and grow them to 60-70% confluency.
-
Probe Loading: a. Remove the culture medium and wash the cells twice with PBS. b. Add fresh, serum-free medium containing the fluorescent probe at an appropriate concentration (typically 1-10 µM, to be optimized). c. Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the probe-containing medium and wash the cells three times with PBS to remove any excess, non-internalized probe.
-
Imaging: a. Add fresh PBS or imaging buffer to the cells. b. Image the cells using a fluorescence microscope. Capture a baseline fluorescence image. c. To confirm the probe's response to the target ion, treat the cells with a solution of the metal ion (e.g., 50 µM ZnCl₂) and acquire images over time. d. As a negative control, treat another set of probe-loaded cells with a strong chelator for that ion to observe a decrease in fluorescence.
-
Image Analysis: Analyze the fluorescence intensity changes in the captured images to quantify the relative changes in intracellular metal ion concentration.
Logical Relationship Diagram for Probe Design
Caption: Logical flow for designing a bioimaging probe.
References
- 1. This compound | C11H9NO2 | CID 765518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. 7-Methylquinoline-3-carbaldehyde|High-Quality Research Chemical [benchchem.com]
- 4. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Hydroxy-7-methylquinoline-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Hydroxy-7-methylquinoline-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude product. For relatively pure material with minor impurities, recrystallization is often sufficient. For complex mixtures or to achieve very high purity, column chromatography is the preferred method.
Q2: My compound is showing significant streaking (tailing) on the TLC plate during analysis. What could be the cause and how can I fix it?
A2: Tailing is a common issue when working with quinoline derivatives on silica gel TLC plates. This is often caused by the interaction of the basic nitrogen in the quinoline ring with the acidic silanol groups on the silica gel surface.[1] To resolve this, you can add a small amount of a basic modifier, such as triethylamine (0.5-2%) or pyridine, to your eluent system.[1] This will neutralize the acidic sites on the silica gel and lead to better spot shape and separation.
Q3: I am observing decomposition of my compound on the silica gel column. What are the alternative purification strategies?
A3: If you suspect your compound is degrading on silica gel, there are several alternative strategies you can employ:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a basic solution, such as an eluent containing a small percentage of triethylamine, to neutralize acidic sites.[1]
-
Use an Alternative Stationary Phase:
-
Work Quickly and at Low Temperatures: Minimize the contact time between your compound and the stationary phase by running the column as quickly as possible. Performing the chromatography in a cold room can also help reduce the rate of decomposition.[1]
Q4: What are some suitable solvents for the recrystallization of this compound?
A4: While specific solvent systems for this exact compound are not extensively documented, common solvents for recrystallizing quinoline derivatives include ethanol, methanol, acetonitrile, and mixtures of dichloromethane and ethanol. The ideal solvent or solvent system will dissolve the compound when hot but have low solubility when cold, allowing for the crystallization of the pure product upon cooling.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Poor Separation in Column Chromatography | Inappropriate solvent system. | Optimize the eluent system using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). Gradually increase the polarity to achieve good separation. |
| Interaction of the compound with silica gel. | Add a basic modifier like triethylamine to the eluent.[1] Consider using an alternative stationary phase like alumina.[1] | |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent at low temperatures. | Try a different solvent or a solvent mixture. You can also try to reduce the amount of solvent used for dissolution. |
| The compound precipitated too quickly, trapping impurities. | Allow the solution to cool down slowly to form larger, purer crystals. | |
| Product Contaminated with Starting Materials | Incomplete reaction. | Monitor the reaction progress using TLC to ensure full conversion of starting materials. |
| Inefficient purification. | If recrystallization is insufficient, employ column chromatography for better separation. | |
| Yellow or Discolored Product | Presence of colored impurities from the synthesis. | Recrystallization with activated charcoal can sometimes help remove colored impurities. If this fails, column chromatography is recommended. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetonitrile). The ideal solvent should dissolve the compound when hot and have low solubility when cold.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase and Eluent Selection: Based on TLC analysis, choose the appropriate stationary phase (silica gel or alumina) and eluent system. For quinoline derivatives, a common starting eluent is a mixture of hexane and ethyl acetate. If tailing is observed on TLC, add 0.5-1% triethylamine to the eluent.[1]
-
Column Packing: Pack a glass column with a slurry of the chosen stationary phase in the eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Column Chromatography
Caption: Decision tree for troubleshooting common issues in column chromatography.
References
Technical Support Center: Synthesis of 2-Hydroxy-7-methylquinoline-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-7-methylquinoline-3-carbaldehyde. The primary focus is on identifying and mitigating byproduct formation, particularly when utilizing the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its primary challenges?
A1: The most prevalent method for synthesizing this compound is the Vilsmeier-Haack formylation of 2-hydroxy-7-methylquinoline. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2] The primary challenge in this synthesis is controlling the regioselectivity and preventing side reactions due to the high reactivity of the Vilsmeier reagent, which can lead to a mixture of products and reduce the overall yield of the desired aldehyde.
Q2: I obtained a significant amount of a chlorinated byproduct. What is it and how can I avoid it?
A2: A common byproduct is 2-chloro-7-methylquinoline-3-carbaldehyde. The Vilsmeier-Haack reagent can act as both a formylating and a chlorinating agent, particularly at higher temperatures. The hydroxyl group at the C2 position of the quinoline ring can be substituted by a chlorine atom. To minimize this, it is crucial to maintain a low reaction temperature (typically 0-5°C) during the addition of POCl₃ and to carefully control the reaction time and temperature during the subsequent heating phase.
Q3: My final product seems to contain multiple formylated species. Is this common?
A3: Yes, the formation of isomeric or diformylated byproducts can occur. Depending on the reaction conditions, formylation might happen at other electron-rich positions on the quinoline ring.[1] Additionally, prolonged reaction times or an excess of the Vilsmeier reagent can lead to double formylation, resulting in dicarbaldehyde derivatives.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to stop the reaction once the desired product is predominantly formed.
Q4: What is the purpose of the aqueous sodium acetate or sodium bicarbonate workup?
A4: The workup step involving pouring the reaction mixture into ice-cold water and a mild base like sodium acetate or sodium bicarbonate is critical for two reasons. First, it hydrolyzes the intermediate iminium salt, which is formed after the electrophilic attack of the Vilsmeier reagent on the quinoline ring, to yield the final aldehyde product.[1] Second, it neutralizes the acidic reaction mixture, which is important for the stability of the product and for safe handling.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Degradation of product during workup. - Suboptimal reaction temperature. | - Monitor the reaction progress using TLC to ensure completion. - Perform the aqueous workup at low temperatures (pouring onto crushed ice) to minimize degradation. - Optimize the reaction temperature; typically, the Vilsmeier reagent is prepared at 0°C, and the reaction with the quinoline substrate is carried out at a moderately elevated temperature (e.g., 60-90°C).[1] |
| Formation of 2-Chloro-7-methylquinoline-3-carbaldehyde | - The hydroxyl group is replaced by chlorine. - High reaction temperature. - Excess POCl₃. | - Maintain strict temperature control, especially during the addition of POCl₃. - Use a stoichiometric amount of POCl₃ relative to DMF. - Consider using alternative, milder formylating agents if the issue persists. |
| Presence of Diformylated Byproducts | - Excess Vilsmeier reagent. - Prolonged reaction time. | - Use a controlled molar ratio of the Vilsmeier reagent to the starting material (e.g., 1.1 to 1.5 equivalents). - Monitor the reaction closely with TLC and quench the reaction as soon as the starting material is consumed and the desired product is maximized. |
| Product is Difficult to Purify (Oily or Tarry Consistency) | - Presence of multiple byproducts. - Residual DMF or other high-boiling solvents. - Incomplete hydrolysis of the iminium intermediate. | - Ensure the workup is complete with sufficient water and base to hydrolyze the intermediate. - Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) for purification. - Ensure all solvents are thoroughly removed under reduced pressure. |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation
A generalized protocol for the Vilsmeier-Haack formylation of 2-hydroxy-7-methylquinoline is provided below. Note that optimization of temperature, reaction time, and stoichiometry may be required.
-
Preparation of Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents) and cool it to 0°C in an ice bath. To this, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with constant stirring, ensuring the temperature does not exceed 10°C. Stir the mixture for 30 minutes at 0-5°C to form the Vilsmeier reagent.
-
Reaction with Substrate: Dissolve 2-hydroxy-7-methylquinoline (1 equivalent) in a minimal amount of dry DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-90°C. Monitor the reaction's progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate.
-
Isolation and Purification: Stir the resulting mixture until the ice has completely melted. The precipitated solid product is then collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Visualized Workflows and Pathways
Caption: Synthetic pathway and potential side reactions.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Improving the yield of the Vilsmeier-Haack reaction for quinoline synthesis
Welcome to the technical support center for the Vilsmeier-Haack (V-H) reaction in quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction in the context of quinoline synthesis?
The Vilsmeier-Haack reaction is a versatile method used for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] In quinoline synthesis, it is frequently employed to cyclize N-arylacetamides to produce 2-chloro-3-formylquinolines.[2] The reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][3] This electrophilic chloroiminium salt then reacts with the electron-rich acetanilide to initiate cyclization and formylation.
Q2: What are the key factors influencing the yield of the Vilsmeier-Haack reaction for quinoline synthesis?
Several factors can significantly impact the reaction yield:
-
Temperature: Careful temperature control is crucial. For some substrates, excessive heat can lead to product degradation. The optimal temperature range is often between 60-90°C, but this should be determined empirically for each specific substrate.[1]
-
Molar Ratios of Reagents: The molar proportion of POCl₃ to the substrate is a critical parameter. An excess of POCl₃ is often required to achieve maximum yield.
-
Substituents on the Starting Material: The electronic nature of the substituents on the N-arylacetamide plays a significant role. Electron-donating groups on the aromatic ring generally lead to higher yields and shorter reaction times, while electron-withdrawing groups can result in poor yields.[4]
-
Purity of Reagents: The purity of DMF and POCl₃ is important. Decomposed DMF can inhibit the reaction.[5]
Q3: Can microwave irradiation be used to improve the reaction?
Yes, microwave heating can be a highly effective method for improving the Vilsmeier-Haack reaction. It often leads to a significant reduction in reaction time and an increase in product yield compared to conventional heating methods.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Sub-optimal Temperature | The reaction temperature may be too low for the reaction to proceed efficiently or too high, causing decomposition of the product. Optimize the temperature by running small-scale trials at different temperatures (e.g., 60°C, 75°C, 90°C). |
| Incorrect Molar Ratio of POCl₃ | An insufficient amount of POCl₃ can lead to incomplete conversion. The optimal molar ratio of POCl₃ to the substrate can vary. For N-arylacetamides, a significant excess (e.g., 12 moles of POCl₃ per mole of substrate) has been shown to maximize the yield. |
| Electron-Withdrawing Groups on Substrate | Acetanilides with electron-withdrawing groups are known to give poor yields.[4] Consider using a longer reaction time or a higher temperature. Alternatively, a different synthetic route may be necessary if yields remain low. |
| Impure Reagents | Old or improperly stored DMF can decompose to dimethylamine, which can interfere with the Vilsmeier reagent formation.[5] Use freshly distilled or high-purity anhydrous DMF. Ensure the POCl₃ is also of high purity. |
| Inefficient Quenching and Work-up | The intermediate iminium salt must be hydrolyzed to the final aldehyde product.[3] Pouring the reaction mixture onto crushed ice is a standard procedure.[1] Ensure proper mixing during this step. Basification is also critical to neutralize the acidic reaction mixture and precipitate the product.[6] |
Problem 2: Formation of Side Products/Impure Product
| Possible Cause | Suggested Solution |
| Side Reactions due to High Temperature | High temperatures can promote the formation of undesired byproducts. Try running the reaction at a lower temperature for a longer duration. |
| Incomplete Hydrolysis | Insufficient water during the work-up can lead to incomplete hydrolysis of the iminium intermediate.[6] Ensure an adequate amount of crushed ice is used for quenching. |
| Improper pH during Work-up | The pH of the solution during work-up can affect product stability and isolation. While basification is necessary, a very high pH could potentially lead to side reactions.[6] Neutralization with a saturated sodium bicarbonate solution to a pH of 6-7 is often recommended.[6] |
| Purification Challenges | The crude product may be difficult to purify. Recrystallization is a common first step for purification. If this is insufficient, column chromatography using silica gel may be required.[6] |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the effect of the molar ratio of POCl₃ on the yield of 2-chloro-3-formyl-6-methoxyquinoline from m-methoxyacetanilide at 90°C.
| Moles of POCl₃ | Yield (%) |
| 3 | 42 |
| 5 | 55 |
| 8 | 65 |
| 10 | 70 |
| 12 | 75 |
| 15 | 75 |
| Data adapted from a study on the synthesis of 2-chloro-3-formylquinolines. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides
This protocol is a generalized procedure based on common literature methods.[2][7]
Materials:
-
N-Arylacetamide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium carbonate or sodium bicarbonate solution
-
Suitable solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF (e.g., 5 mL) to 0-5°C in an ice bath.
-
Slowly add POCl₃ (e.g., 12 molar equivalents to the substrate) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5°C.
-
Reaction with Substrate: Add the N-arylacetamide (1 molar equivalent) to the freshly prepared Vilsmeier reagent.
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After the addition, allow the reaction mixture to warm to room temperature and then heat it to 80-90°C. The reaction time can range from 4 to 10 hours, depending on the substrate.[2][7] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
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Neutralize the mixture with a saturated solution of sodium carbonate or sodium bicarbonate until the product precipitates.
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Isolation and Purification: Filter the crude solid product and wash it with water.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Visualizations
Caption: Mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.
References
Technical Support Center: 2-Hydroxy-7-methylquinoline-3-carbaldehyde and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-7-methylquinoline-3-carbaldehyde and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Stability and Storage
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Exposure to light and moisture should be minimized. For long-term storage, keep the container tightly sealed in a well-ventilated area.
Q2: My compound has changed color from a pale yellow to a brownish hue. What could be the cause?
A2: A color change often indicates degradation. This could be due to exposure to light (photodegradation), heat, or reaction with atmospheric oxygen (oxidation). It is crucial to store the compound protected from light in an inert atmosphere if possible.
Q3: I am observing variable results in my experiments using the same batch of the compound. What could be the issue?
A3: Inconsistent experimental outcomes can stem from the degradation of the compound. Ensure that your stock solutions are freshly prepared and stored appropriately (e.g., refrigerated and protected from light). It is also advisable to periodically check the purity of your stock solution using techniques like HPLC.
Experimental & Synthesis Issues
Q4: During the synthesis of a derivative, I am getting a low yield and multiple side products. What are the common pitfalls?
A4: Low yields and the formation of impurities can be attributed to several factors. The starting material, this compound, can be sensitive to the reaction conditions. Ensure that the solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if you are using reagents that are sensitive to air and moisture. Additionally, carefully control the reaction temperature, as higher temperatures can promote side reactions and degradation.
Q5: I am having trouble with the purification of my synthesized derivative. What purification techniques are most effective?
A5: Column chromatography is a common and effective method for purifying quinoline derivatives. The choice of solvent system will depend on the polarity of your specific derivative. A combination of hexane and ethyl acetate is often a good starting point. Recrystallization can also be an effective technique for obtaining highly pure compounds.
Q6: How can I monitor the progress of my reaction involving this compound?
A6: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the reactant and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Data on Compound Stability
While specific quantitative stability data for this compound is not extensively available in the public domain, the following tables provide representative data based on forced degradation studies of similar 2-hydroxyquinoline derivatives. These studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
Table 1: Summary of Forced Degradation Studies of a Representative 2-Hydroxyquinoline Derivative
| Stress Condition | Conditions | Observation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Significant degradation | Ring-opened products, hydrolysis of aldehyde group |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Moderate degradation | Salt formation, potential ring cleavage |
| Oxidative Stress | 3% H₂O₂ at RT for 48h | Significant degradation | N-oxides, hydroxylated derivatives |
| Thermal Stress | Solid state at 80°C for 72h | Minor degradation | Minimal decomposition products |
| Photostability | UV light (254 nm) for 48h | Moderate degradation | Photodimers, oxidized products |
Table 2: Representative HPLC Purity Analysis under Stress Conditions
| Stress Condition | Time (hours) | Purity (%) of Parent Compound |
| Control (Dark, RT) | 0 | 99.5 |
| 24 | 99.4 | |
| 48 | 99.3 | |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 6 | 85.2 |
| 12 | 72.1 | |
| 24 | 55.8 | |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 6 | 92.7 |
| 12 | 86.3 | |
| 24 | 78.5 | |
| Oxidative Stress (3% H₂O₂, RT) | 12 | 81.4 |
| 24 | 68.9 | |
| 48 | 52.3 | |
| Photostability (UV 254nm) | 12 | 90.1 |
| 24 | 82.5 | |
| 48 | 71.9 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound or its derivatives to assess stability.
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Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points (e.g., 0, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
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Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
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Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 48 hours, protected from light. At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C for 72 hours. At specified time points, weigh an appropriate amount of the solid, dissolve it in a suitable solvent, and analyze by HPLC.
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Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) to a UV lamp at 254 nm for 48 hours. A control sample should be kept in the dark under the same conditions. Analyze both samples by HPLC at specified time points.
-
HPLC Analysis: Analyze all samples using a stability-indicating HPLC method. A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a common starting point.
Protocol 2: Synthesis of a Schiff Base Derivative
This protocol describes a general method for synthesizing a Schiff base derivative from this compound.
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Dissolve Reactants: In a round-bottom flask, dissolve 1 mmol of this compound in 20 mL of absolute ethanol.
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Add Amine: To this solution, add a stoichiometric equivalent (1 mmol) of the desired primary amine.
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Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
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Reflux: Heat the mixture to reflux and maintain for 4-6 hours.
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Monitor Reaction: Monitor the progress of the reaction using TLC.
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Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the Schiff base derivative.
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: A logical workflow for identifying and resolving stability issues encountered during experiments.
Potential Degradation Pathways
Caption: A diagram illustrating potential degradation pathways under different stress conditions.
Hypothetical Signaling Pathway Inhibition
Caption: A general diagram showing the potential inhibitory action of a quinoline derivative on a kinase signaling pathway.
Technical Support Center: Overcoming Poor Solubility of 2-Hydroxy-7-methylquinoline-3-carbaldehyde
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of 2-Hydroxy-7-methylquinoline-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have poor water solubility?
A1: The poor aqueous solubility of this compound is primarily due to its molecular structure. The quinoline core is an aromatic and largely hydrophobic bicyclic system. While the hydroxyl group can participate in hydrogen bonding, the overall lipophilicity of the molecule, contributed by the quinoline ring and the methyl group, dominates, leading to low solubility in aqueous media.
Q2: I am observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer for my biological assay. What can I do?
A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent (DMSO) is significantly lowered upon dilution into the aqueous buffer, making the solvent environment too polar to keep the compound dissolved. To address this, you can:
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Optimize the DMSO concentration: Determine the maximum percentage of DMSO your assay can tolerate without affecting the results (often between 0.1% and 1%).
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Use a co-solvent system: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol or polyethylene glycol 400 (PEG 400).
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Employ a formulation strategy: Consider using techniques such as cyclodextrin complexation to create a more water-soluble form of your compound.
Q3: What are the primary methods to improve the solubility of this compound?
A3: Several strategies can be employed, which are broadly categorized into physical and chemical modifications. The most common and effective methods include:
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pH Adjustment: As a quinoline derivative, the compound's solubility is likely pH-dependent. Adjusting the pH of the solution can ionize the molecule, increasing its solubility.
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Co-solvency: Adding a water-miscible organic solvent (a co-solvent) to your aqueous system can reduce the overall polarity of the solvent, enhancing the solubility of the hydrophobic compound.
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Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.
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Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can significantly increase its apparent solubility in water.
Q4: How do I choose the best solubility enhancement technique for my experiment?
A4: The choice of method depends on several factors, including the requirements of your specific application (e.g., in vitro assay, in vivo study), the desired concentration of the compound, and the compatibility of the excipients with your experimental system. For initial in vitro screening, pH adjustment and co-solvency are often the simplest and quickest methods. For in vivo applications or when higher concentrations are needed, solid dispersions or cyclodextrin complexation may be more appropriate.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays due to poor solubility.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Visually inspect your assay plates for any signs of precipitation. 2. Centrifuge a sample of your final assay solution to see if a pellet forms. 3. Reduce the final concentration of the compound in the assay. 4. Increase the percentage of co-solvent (e.g., DMSO) if your assay allows. |
| Micro-precipitation | 1. Even without visible precipitation, small aggregates can form. 2. Prepare the final dilution of the compound in the assay buffer immediately before use. 3. Briefly sonicate the final solution before adding it to the assay. |
| Adsorption to Plastics | 1. Poorly soluble compounds can adsorb to the surfaces of plastic labware. 2. Consider using low-adhesion microplates and pipette tips. 3. Include a non-ionic surfactant like Tween-80 (at a low concentration, e.g., 0.01%) in your buffer to reduce non-specific binding. |
Issue 2: Difficulty preparing a stock solution at the desired concentration.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | 1. Consult the solubility data table below for suitable organic solvents. 2. If the compound is for in vitro use, start with 100% DMSO. 3. For other applications, test solubility in solvents like ethanol, methanol, or acetone. |
| Incomplete Dissolution | 1. Use gentle heating (e.g., 37-40°C) to aid dissolution. 2. Vortex the solution for several minutes. 3. Use sonication to break up any solid aggregates. |
| Saturation Limit Reached | 1. It may not be possible to achieve the desired concentration in a single solvent. 2. Consider preparing a slurry and using the supernatant after centrifugation, followed by concentration determination. 3. Employ a solubility enhancement technique to increase the saturation concentration. |
Data Presentation: Solubility Profile
Disclaimer: The following quantitative data is an illustrative estimation based on the general solubility of quinoline derivatives. Actual experimental determination is recommended for precise values.
| Solvent | Estimated Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Water (pH 7.0) | < 0.01 | < 0.05 | Practically insoluble. |
| Phosphate Buffered Saline (PBS, pH 7.4) | < 0.01 | < 0.05 | Very poorly soluble. |
| Ethanol | ~5 | ~26.7 | Moderately soluble. |
| Methanol | ~2 | ~10.7 | Sparingly soluble. |
| Acetone | ~10 | ~53.4 | Soluble. |
| Dimethyl Sulfoxide (DMSO) | > 50 | > 267 | Freely soluble. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol aims to determine the pH-solubility profile of this compound.
Methodology:
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Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate) covering a pH range from 2 to 10.
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Sample Preparation: Add an excess amount of solid this compound to a vial for each buffer condition. The excess solid ensures that a saturated solution is formed.
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Equilibration: Add a known volume of each buffer to the respective vials. Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
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Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
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Quantification: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter. Dilute the filtrate with a suitable mobile phase and determine the concentration of the dissolved compound using a validated HPLC-UV method.
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Data Analysis: Plot the measured solubility (in mg/mL or mM) against the final measured pH of each buffer solution.
Workflow for pH Adjustment Protocol
Caption: Experimental workflow for determining the pH-solubility profile.
Protocol 2: Solubility Enhancement by Co-solvency
This protocol details the use of a co-solvent to increase the aqueous solubility of the compound.
Methodology:
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Co-solvent Selection: Choose a water-miscible organic solvent that is compatible with your experimental system (e.g., ethanol, PEG 400).
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Solvent System Preparation: Prepare a series of co-solvent/water mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v in water or buffer).
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Equilibrium Solubility Measurement: For each co-solvent mixture, perform an equilibrium solubility study as described in Protocol 1 (Steps 2-5).
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Data Analysis: Plot the measured solubility of this compound as a function of the co-solvent percentage. This will help identify the optimal co-solvent concentration for your needs.
Logical Flow for Co-solvency Method
Caption: Logical relationship for the co-solvency solubility enhancement method.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes how to prepare a solid dispersion to enhance the dissolution rate and solubility of the compound.
Methodology:
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Carrier Selection: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose (HPMC).
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Dissolution: Weigh appropriate amounts of this compound and the polymer carrier (e.g., in a 1:1, 1:2, or 1:5 drug-to-carrier ratio by mass). Dissolve both components in a common volatile solvent, such as ethanol or a mixture of dichloromethane and methanol.
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Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will form a thin film on the inside of the flask.
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Drying: Further dry the solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
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Milling and Sieving: Scrape the dried solid dispersion from the flask, gently grind it into a fine powder using a mortar and pestle, and pass it through a sieve to ensure a uniform particle size.
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Characterization: Characterize the prepared solid dispersion for its physical state (amorphous or crystalline) using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC), and evaluate its dissolution properties.
Workflow for Solid Dispersion Preparation
Caption: Experimental workflow for preparing a solid dispersion by solvent evaporation.
Protocol 4: Solubility Enhancement by Cyclodextrin Complexation (Kneading Method)
This protocol provides a simple method for preparing an inclusion complex of the compound with a cyclodextrin.
Methodology:
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Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good starting choice due to its higher water solubility and lower toxicity compared to β-cyclodextrin.
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Mixing: Place the selected cyclodextrin in a mortar. Add a small amount of a water/ethanol (1:1 v/v) solution to form a paste.
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Kneading: Add this compound to the paste (typically at a 1:1 or 1:2 molar ratio with the cyclodextrin). Knead the mixture thoroughly for 30-60 minutes. The mixture should remain a paste; add more of the hydroalcoholic solution dropwise if it becomes too dry.
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Drying: Spread the resulting paste in a thin layer on a petri dish and dry it in an oven at 40-50°C until the solvent has completely evaporated.
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Grinding and Sieving: Grind the dried complex into a fine powder and pass it through a sieve.
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Evaluation: Determine the apparent solubility of the complex in water by performing an equilibrium solubility test as described in Protocol 1.
Signaling Pathway Style Diagram for Cyclodextrin Complexation
Caption: Logical flow of cyclodextrin complexation via the kneading method.
Challenges in the scale-up synthesis of 2-Hydroxy-7-methylquinoline-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Hydroxy-7-methylquinoline-3-carbaldehyde.
Troubleshooting Guide
The synthesis of this compound, often proceeding through a 2-chloroquinoline-3-carbaldehyde intermediate via the Vilsmeier-Haack reaction, can present several challenges during scale-up. This guide addresses common issues and provides potential solutions.
| Problem ID | Issue Encountered | Potential Causes | Suggested Solutions |
| VH-01 | Low Yield of 2-Chloro-7-methylquinoline-3-carbaldehyde | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product. - Inefficient Vilsmeier-Haack reagent formation. | - Monitor reaction progress using TLC. - Optimize temperature; literature suggests temperatures around 60-90°C, but this may need to be adjusted for scale-up. - Ensure slow, controlled addition of reagents to manage exothermic reactions.[1] - Use freshly prepared Vilsmeier-Haack reagent. |
| VH-02 | Significant Tar and Byproduct Formation | - High reaction temperature leading to polymerization and side reactions.[1] - Impurities in starting materials (e.g., N-(m-tolyl)acetamide). - Uncontrolled exposure to air at high temperatures. | - Implement efficient cooling and agitation to maintain a consistent temperature.[1] - Use high-purity starting materials. - Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| HY-01 | Incomplete Hydrolysis of 2-Chloro to 2-Hydroxy Derivative | - Insufficient reaction time or temperature for hydrolysis. - Inappropriate choice of acid or base for hydrolysis. - Poor solubility of the 2-chloro intermediate. | - Extend the reaction time and/or increase the temperature for the hydrolysis step, monitoring by TLC. - Experiment with different acids (e.g., acetic acid, hydrochloric acid) or bases.[2] - Consider using a co-solvent to improve solubility. |
| PU-01 | Difficulty in Purifying the Final Product | - Presence of closely related impurities or unreacted starting materials. - Oily or non-crystalline nature of the crude product. - Degradation of the product during purification. | - Crystallization: Experiment with a range of solvents to find a suitable system for recrystallization.[1] - Column Chromatography: Use silica gel chromatography with an optimized eluent system. - Bisulfite Adduct Formation: As an aldehyde, the product can form a solid adduct with sodium bisulfite, which can be a selective purification method. The aldehyde can be regenerated by treatment with an acid or base.[1] |
| SU-01 | Challenges in Scale-Up from Lab to Pilot Plant | - Poor heat transfer in larger reactors. - Inefficient mixing. - Changes in reagent addition rates. - Difficulty in handling and filtering larger quantities of solids. | - Utilize jacketed reactors with efficient temperature control. - Select appropriate impellers and agitation speeds for the reactor volume. - Adapt reagent addition strategies for larger scale, possibly using dosing pumps for controlled addition. - Evaluate different filtration techniques (e.g., pressure filtration, centrifugation) for better solid handling.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and well-documented method involves the Vilsmeier-Haack reaction using N-(m-tolyl)acetamide as the starting material. This typically forms 2-chloro-7-methylquinoline-3-carbaldehyde, which is then hydrolyzed to the final 2-hydroxy product.[2][4]
Q2: My Vilsmeier-Haack reaction is giving a very low yield. What are the critical parameters to check?
A2: Low yields in the Vilsmeier-Haack reaction are a known issue, particularly when scaling up.[5] Key parameters to investigate are:
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Reagent Stoichiometry: The molar ratio of phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) and the substrate is crucial. An excess of the Vilsmeier reagent is often required.
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Temperature Control: The reaction can be highly exothermic. Maintaining a consistent temperature is critical to prevent byproduct formation.
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Purity of Reagents: Ensure that the starting acetanilide and the Vilsmeier-Haack reagents are of high purity.
Q3: I am observing a significant amount of dark, tar-like material in my reaction mixture. How can I prevent this?
A3: Tar formation is often a result of uncontrolled side reactions, which are exacerbated at a larger scale.[1] To minimize this:
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Maintain strict temperature control throughout the reaction.
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Ensure efficient mixing to avoid localized "hot spots."
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Use pure starting materials, as impurities can catalyze polymerization.[1]
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Some protocols may benefit from being performed under an inert atmosphere to prevent oxidative degradation at high temperatures.[1]
Q4: What are the best methods for purifying the final product, this compound?
A4: Purification can be challenging. If the product is a solid, recrystallization from a suitable solvent is often the most scalable and cost-effective method.[1] If it is difficult to crystallize, column chromatography is a viable option. Another effective technique for aldehydes is the formation of a solid bisulfite adduct, which can be isolated and then treated with an acid or base to regenerate the pure aldehyde.[1]
Q5: Are there any specific safety precautions I should take during the scale-up of this synthesis?
A5: Yes. The Vilsmeier-Haack reaction involves corrosive and reactive chemicals like phosphorus oxychloride. The reaction can also be highly exothermic. It is essential to have adequate cooling capacity and to add reagents in a controlled manner. The reaction should be carried out in a well-ventilated area or a fume hood. When working at a larger scale, a thorough process safety review should be conducted to identify and mitigate potential hazards.
Experimental Protocols
Synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction (Illustrative Lab-Scale)
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, cool dimethylformamide (DMF) to 0-5 °C in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir for an additional 30 minutes at this temperature to form the Vilsmeier reagent.
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Add N-(m-tolyl)acetamide to the freshly prepared Vilsmeier reagent in portions.
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After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
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Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until it is alkaline.
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The crude product will precipitate. Filter the solid, wash it with water, and dry it.
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The crude 2-chloro-7-methylquinoline-3-carbaldehyde can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Hydrolysis to this compound (Illustrative)
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Reflux the crude or purified 2-chloro-7-methylquinoline-3-carbaldehyde in a mixture of acetic acid and water for several hours.[2]
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Monitor the disappearance of the starting material by TLC.
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After the reaction is complete, cool the mixture. The product may precipitate upon cooling or after the addition of water.
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Filter the solid product, wash with water, and dry.
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Further purification can be achieved by recrystallization.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Key steps in the synthesis of the target molecule.
References
Avoiding side reactions in Schiff base formation with 2-Hydroxy-7-methylquinoline-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully synthesizing Schiff bases from 2-Hydroxy-7-methylquinoline-3-carbaldehyde while avoiding common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during Schiff base formation with this compound?
A1: The most common issues include low yields of the desired Schiff base, formation of unexpected byproducts, and difficulties in product purification. These problems often stem from the inherent reactivity of the starting material and the reversible nature of Schiff base formation.
Q2: What is the significance of the 2-hydroxy group on the quinoline ring?
A2: The 2-hydroxyquinoline moiety exists in a tautomeric equilibrium with its 2-quinolone form. This equilibrium can influence the reactivity of the molecule. Under certain conditions, the hydroxyl group can undergo side reactions, such as O-alkylation, if appropriate care is not taken with the choice of solvent and reagents.
Q3: Why is my reaction yield consistently low?
A3: Low yields are often due to the reversible nature of Schiff base formation.[1][2] The formation of water as a byproduct can drive the equilibrium back towards the starting materials. Additionally, suboptimal reaction conditions, such as incorrect pH or temperature, can hinder the reaction progress.
Q4: I am observing an unexpected peak in my NMR/LC-MS that does not correspond to my starting material or desired product. What could it be?
A4: An unexpected peak could be due to several side reactions. One possibility is the oxidation of the aldehyde group to a carboxylic acid, particularly if the reaction is exposed to air for extended periods or if oxidizing agents are present. Another potential side product could arise from reactions involving the 2-hydroxy group.
Q5: How can I improve the yield and purity of my Schiff base?
A5: To improve yield and purity, it is crucial to control the reaction conditions carefully. This includes optimizing the pH, efficiently removing water as it is formed, and choosing an appropriate solvent. Purification techniques such as recrystallization or column chromatography are often necessary to obtain a pure product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Suboptimal pH: The reaction is sensitive to pH. If the medium is too acidic, the amine will be protonated and non-nucleophilic. If it is too basic, the protonation of the carbinolamine intermediate for water elimination is slow.[2][3] | The optimal pH for Schiff base formation is typically mildly acidic (around 4-5).[2] Consider adding a few drops of a weak acid like acetic acid as a catalyst. |
| Presence of Water: The reaction is an equilibrium, and the presence of water will shift it back to the reactants.[1] | Use anhydrous solvents and consider adding a dehydrating agent like molecular sieves or anhydrous sodium sulfate. Alternatively, azeotropic removal of water using a Dean-Stark apparatus with a solvent like toluene can be effective. | |
| Formation of a Carboxylic Acid Byproduct | Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially at elevated temperatures or with prolonged exposure to air. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled solvents to remove any peroxide impurities. |
| Formation of an O-Alkylated Byproduct | Reaction of the 2-Hydroxy Group: In the presence of certain alkylating agents or under strongly basic conditions with specific solvents, the hydroxyl group can undergo O-alkylation. | Avoid using reactive alkylating agents in the reaction mixture. If a basic catalyst is needed, use a non-nucleophilic base. Consider protecting the hydroxyl group if O-alkylation is a persistent issue.[4][5] |
| Product is an Oil and Difficult to Purify | Impure Product or Low Melting Point: The presence of unreacted starting materials or byproducts can prevent crystallization. Some Schiff bases are naturally oils at room temperature. | Attempt to purify a small sample by column chromatography to see if a pure, solid product can be obtained. If the product is inherently an oil, chromatographic purification is the best approach. |
| Broad NMR Peaks | Presence of Tautomers or Aggregation: The presence of both the 2-hydroxyquinoline and 2-quinolone tautomers, or aggregation of the product in solution, can lead to broad peaks in the NMR spectrum. | Try acquiring the NMR spectrum at a different temperature or in a different solvent to see if the peaks sharpen. |
Experimental Protocols
General Protocol for Schiff Base Formation
This protocol provides a general procedure for the condensation of this compound with a primary amine.
Materials:
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This compound (1 equivalent)
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Primary amine (1-1.2 equivalents)
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Anhydrous solvent (e.g., ethanol, methanol, or toluene)
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Catalyst (optional, e.g., a few drops of glacial acetic acid)
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Dehydrating agent (optional, e.g., 4Å molecular sieves)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 eq.) in the chosen anhydrous solvent.
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If using, add the dehydrating agent (e.g., molecular sieves) to the solution.
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Add the primary amine (1-1.2 eq.) to the flask.
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If using a catalyst, add a few drops of glacial acetic acid.
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Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Once the reaction is complete (as indicated by the consumption of the starting aldehyde), allow the mixture to cool to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration, washed with a cold solvent, and dried.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the experimental workflow and potential pitfalls, the following diagrams are provided.
Caption: Experimental workflow for Schiff base synthesis.
References
Technical Support Center: Optimizing Derivatization of 2-Hydroxy-7-methylquinoline-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the derivatization of 2-Hydroxy-7-methylquinoline-3-carbaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the derivatization of this compound, covering Schiff base formation, Knoevenagel condensation, and hydrazone synthesis.
Schiff Base Formation
Question: My Schiff base reaction with this compound is showing low to no product yield. What are the potential causes and solutions?
Answer: Low yields in Schiff base synthesis can arise from several factors. The reaction is an equilibrium, and the presence of water, a byproduct, can drive the reaction backward. Additionally, the stability of the reactants and the pH of the reaction medium are critical.
Troubleshooting Steps:
-
Water Removal: To shift the equilibrium towards the product, remove water as it forms. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene. Alternatively, adding a dehydrating agent such as anhydrous sodium sulfate or molecular sieves directly to the reaction mixture can be effective.[1]
-
pH Optimization: The optimal pH for Schiff base formation is typically mildly acidic (around pH 4-5).[1] This is because the reaction often requires acid catalysis for the dehydration of the carbinolamine intermediate. However, high acid concentrations can protonate the amine, inhibiting its nucleophilic attack. A few drops of glacial acetic acid are often sufficient as a catalyst.[2][3]
-
Catalyst Selection: While many Schiff base formations proceed without a catalyst, acid catalysts can enhance the reaction rate. Besides acetic acid, p-toluenesulfonic acid (p-TsOH) or Lewis acids like zinc chloride can be explored. Careful control of the catalyst concentration is necessary to avoid side reactions.[1]
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.[3] Refluxing in a suitable solvent like ethanol for several hours is a common practice.[4]
Question: I am observing the formation of multiple products or side reactions. How can I minimize these?
Answer: Side reactions can be minimized by optimizing reaction conditions and considering the reactivity of the 2-hydroxy group.
Troubleshooting Steps:
-
Protecting the Hydroxyl Group: The 2-hydroxy group can potentially react with certain reagents or under harsh conditions. If side reactions involving the hydroxyl group are suspected, consider protecting it with a suitable protecting group prior to the derivatization reaction.
-
Control of Stoichiometry: Ensure the correct molar ratios of your reactants. Using a slight excess of the amine can sometimes drive the reaction to completion, but a large excess may complicate purification.
-
Temperature Control: Running the reaction at a lower temperature for a longer duration might help to minimize the formation of side products.
Question: The purification of my Schiff base derivative is proving to be difficult. What are the best practices?
Answer: Purification of quinoline derivatives can sometimes be challenging due to their polarity and potential for interaction with silica gel.
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for purifying solid Schiff bases. Common solvents for recrystallization include ethanol, methanol, or mixtures of polar and non-polar solvents.[5]
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used. To avoid streaking or decomposition on the column, which can be caused by the basic nitrogen of the quinoline ring interacting with acidic silanol groups, it is advisable to add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent.[6]
-
Trituration: If the product is an oil, crystallization can sometimes be induced by triturating it with a non-polar solvent like hexane or petroleum ether.[1]
Knoevenagel Condensation
Question: My Knoevenagel condensation reaction is sluggish or incomplete. How can I improve the reaction rate and yield?
Answer: The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a base. Several factors can influence the outcome.
Troubleshooting Steps:
-
Catalyst Choice: The choice of catalyst is crucial. Weak bases like piperidine or pyridine are commonly used. For challenging substrates, other catalysts such as L-proline or boric acid can be effective.[7] The catalyst must be basic enough to deprotonate the active methylene compound without causing self-condensation of the aldehyde.
-
Solvent Selection: The solvent can significantly impact the reaction. Polar protic solvents like ethanol are frequently used. However, for azeotropic removal of water, a non-polar solvent like toluene in conjunction with a Dean-Stark apparatus is preferred.[7]
-
Temperature Adjustment: While many Knoevenagel condensations proceed at room temperature, less reactive substrates may require heating. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction by TLC.[7]
-
Active Methylene Compound Reactivity: The reactivity of the active methylene compound plays a significant role. Compounds like malononitrile are generally more reactive than, for example, diethyl malonate.
Question: I am concerned about potential side reactions in my Knoevenagel condensation. What should I look out for?
Answer: A potential side reaction is the Michael addition of a second molecule of the active methylene compound to the initially formed α,β-unsaturated product.
Troubleshooting Steps:
-
Stoichiometry Control: Use of a 1:1 molar ratio of the aldehyde and the active methylene compound is recommended to minimize the Michael addition side reaction.
-
Reaction Time: Avoid excessively long reaction times after the initial product has formed, as this may favor the subsequent Michael addition. Monitor the reaction closely by TLC.
Hydrazone Synthesis
Question: What are the optimal conditions for synthesizing hydrazone derivatives from this compound?
Answer: Hydrazone formation is similar to Schiff base formation and involves the condensation of the aldehyde with a hydrazine derivative.
Troubleshooting Steps:
-
Solvent and Catalyst: The reaction is typically carried out in a protic solvent like ethanol. A catalytic amount of a weak acid, such as glacial acetic acid, is often added to facilitate the reaction.[8]
-
Reaction Conditions: Refluxing the reaction mixture for a period ranging from 30 minutes to a few hours is generally sufficient.[9] The progress of the reaction should be monitored by TLC.
-
Purification: The hydrazone product often precipitates from the reaction mixture upon cooling. The solid can then be collected by filtration and purified by recrystallization from a suitable solvent like ethanol or DMF.
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on Knoevenagel condensation, which can be extrapolated to optimize the derivatization of this compound.
Table 1: Effect of Catalyst on the Knoevenagel Condensation of Benzaldehyde and Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Piperidine | Ethanol | Room Temp | 15 | 95 | [7] |
| L-proline | Ethanol | Room Temp | 30 | 92 | [7] |
| Boric Acid | Ethanol/Water | Room Temp | 60 | 94 | [7] |
| None | Water | 50 | 120 | >99 | [7] |
| Hydroxyapatite | Dichloromethane | Room Temp | 2 | 96 | [7] |
Table 2: Effect of Solvent on the Knoevenagel Condensation of Benzaldehyde and Ethyl Cyanoacetate Catalyzed by 10 mol% DIPEAc
| Solvent | Temperature | Yield (%) |
| Dichloromethane (MDC) | Reflux | High |
| Hexane | Reflux | High |
| Ethanol | Reflux | Lower |
| Methanol | Reflux | Lower |
| DMF | Reflux | Lower |
| Acetonitrile | Reflux | Lower |
| THF | Reflux | Lower |
| Diisopropyl ether | Reflux | Lower |
| (Data adapted from a study on Knoevenagel condensation optimization)[10] |
Experimental Protocols
Protocol 1: General Procedure for Schiff Base Synthesis
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
To this solution, add the primary amine (1 equivalent).
-
Add a few drops of glacial acetic acid to catalyze the reaction.[3]
-
Heat the reaction mixture to reflux and monitor the progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a solid precipitates, collect it by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques (FT-IR, NMR, Mass Spectrometry).
Protocol 2: General Procedure for Knoevenagel Condensation
-
Dissolve this compound (1 equivalent) and the active methylene compound (1 equivalent) in ethanol or toluene in a round-bottom flask.
-
Add a catalytic amount of a base, such as piperidine or L-proline.
-
If using toluene, set up a Dean-Stark apparatus to remove water azeotropically.
-
Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, filter and wash with a cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
Protocol 3: General Procedure for Hydrazone Synthesis
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired hydrazine derivative (1 equivalent) to the solution.
-
Add a drop of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 30 minutes to 2 hours, monitoring by TLC.[10]
-
Cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the precipitated product and wash with cold ethanol.
-
Dry the product in an oven or under vacuum.
Visualizations
Caption: General workflow for the derivatization of this compound.
Caption: Troubleshooting flowchart for low yield in derivatization reactions.
Caption: Potential anticancer signaling pathways targeted by quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. dspace.univ-eloued.dz [dspace.univ-eloued.dz]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
Validation & Comparative
A Comparative Guide to 2-Hydroxy-7-methylquinoline-3-carbaldehyde and Other Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of fluorescence imaging and sensing, the selection of an appropriate fluorescent probe is paramount to achieving sensitive and reliable experimental outcomes. This guide provides a detailed comparison of 2-Hydroxy-7-methylquinoline-3-carbaldehyde with other well-established fluorescent probes, offering insights into its performance based on available data and theoretical considerations.
Introduction to this compound
This compound is a heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a key feature in many fluorescent probes due to its inherent photophysical properties and its ability to act as a chelating agent for various metal ions. The presence of a hydroxyl group at the 2-position and a carbaldehyde group at the 3-position makes this molecule a versatile platform for the development of "turn-on" or "turn-off" fluorescent sensors. The methyl group at the 7-position can further modulate its photophysical and chemical properties.
The sensing mechanism of such quinoline derivatives often relies on processes like Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), or the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT). Upon binding to a metal ion, conformational changes in the molecule can restrict non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity.
Alternative Fluorescent Probes: A Brief Overview
For a comprehensive comparison, we will consider three widely used classes of fluorescent probes:
-
Fluorescein and its derivatives: These are highly popular xanthene dyes known for their high quantum yields and strong absorption in the blue-green region of the spectrum. However, their fluorescence is often pH-sensitive.
-
Rhodamine dyes (e.g., Rhodamine B): Rhodamines are another class of xanthene dyes that are generally more photostable than fluoresceins and their fluorescence is less sensitive to pH. They typically exhibit strong absorption and emission in the green to red spectral region.
-
BODIPY dyes: These dyes are characterized by their high photostability, sharp emission peaks, and fluorescence that is largely insensitive to the polarity of the solvent and pH. Their spectral properties can be tuned across the visible spectrum through chemical modifications.
Data Presentation: A Comparative Analysis of Photophysical Properties
| Property | This compound (Estimated) | Fluorescein | Rhodamine B | BODIPY (Typical) |
| Excitation Max (λex) | ~340-360 nm | ~494 nm | ~554 nm | ~503 nm |
| Emission Max (λem) | ~420-450 nm | ~521 nm | ~577 nm | ~512 nm |
| Stokes Shift | ~80-90 nm | ~27 nm | ~23 nm | ~9 nm |
| Quantum Yield (ΦF) | Moderate to High (upon chelation) | High (~0.95 in basic solution) | High (~0.70 in ethanol) | Very High (often >0.9) |
| Photostability | Moderate | Moderate | High | High |
| pH Sensitivity | Likely | High | Low | Low |
| Solvent Polarity Sensitivity | Likely | Moderate | Moderate | Low |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and application of fluorescent probes. Below are methodologies for the synthesis of this compound and a general protocol for its use in metal ion detection.
Synthesis of this compound
The synthesis of this compound can be achieved via a Vilsmeier-Haack reaction starting from 7-methyl-2-quinolone. This reaction introduces a formyl group (aldehyde) onto the quinoline ring.
Materials:
-
7-methyl-2-quinolone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium carbonate solution
-
Appropriate organic solvents for extraction and purification (e.g., ethyl acetate, hexane)
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask, cool DMF in an ice bath. Slowly add POCl₃ dropwise with constant stirring. This exothermic reaction forms the Vilsmeier reagent.
-
Formylation: To the freshly prepared Vilsmeier reagent, add 7-methyl-2-quinolone portion-wise while maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it at a suitable temperature (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the acidic solution carefully with a sodium carbonate solution until a precipitate forms.
-
Purification: Filter the crude product, wash it with water, and dry it. The product can be further purified by recrystallization from a suitable solvent or by column chromatography.
General Protocol for Metal Ion Sensing
This protocol outlines the general steps for evaluating the performance of this compound as a fluorescent probe for the detection of a specific metal ion.
Materials:
-
Stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Stock solutions of various metal salts in a compatible solvent (e.g., water or ethanol).
-
Buffer solution to maintain a constant pH.
-
Spectrofluorometer.
Procedure:
-
Preparation of Test Solution: In a cuvette, place a specific volume of the buffer solution. Add a small aliquot of the probe's stock solution to achieve the desired final concentration (typically in the micromolar range).
-
Fluorescence Measurement (Blank): Record the fluorescence emission spectrum of the probe solution alone by exciting at its absorption maximum.
-
Titration with Metal Ion: Add incremental amounts of the stock solution of the target metal ion to the cuvette. After each addition, mix the solution thoroughly and allow it to equilibrate before recording the fluorescence spectrum.
-
Selectivity Test: Repeat the measurement with various other metal ions at the same concentration to assess the probe's selectivity.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the detection limit and binding constant.
Mandatory Visualization
Signaling Pathway for Metal Ion Detection
The following diagram illustrates a plausible signaling pathway for the "turn-on" fluorescence sensing of a metal ion (Mⁿ⁺) by this compound.
Caption: Chelation of a metal ion by the probe leads to enhanced fluorescence.
Experimental Workflow for Synthesis
The workflow for the synthesis of this compound is depicted below.
Caption: Synthetic workflow for this compound.
Logical Relationship for Probe Comparison
This diagram illustrates the key parameters considered when comparing different fluorescent probes.
Caption: Key parameters for the comparative evaluation of fluorescent probes.
A Comparative Analysis of the Biological Activity of 2-Hydroxy-7-methylquinoline-3-carbaldehyde and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2-Hydroxy-7-methylquinoline-3-carbaldehyde and its structurally similar counterparts, 2-Chloro-7-methylquinoline-3-carbaldehyde and 2-Hydroxyquinoline-3-carbaldehyde. The information presented herein is supported by available experimental data to facilitate objective evaluation for research and drug development purposes.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1] The substituent at the 2-position and other locations on the quinoline ring can significantly influence the biological profile of these molecules. This guide focuses on comparing the antimicrobial and anticancer activities of this compound with its 2-chloro and 7-unsubstituted analogs to elucidate structure-activity relationships.
Data Presentation
Antimicrobial Activity
The antimicrobial potential of these quinoline-3-carbaldehyde derivatives is a key area of investigation. The following table summarizes the available Minimum Inhibitory Concentration (MIC) values against various microbial strains. Lower MIC values indicate greater antimicrobial potency.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| This compound | Escherichia coli | Not available | |
| Staphylococcus aureus | Not available | ||
| 2-Chloro-7-methylquinoline-3-carbaldehyde | Escherichia coli | Moderate Activity | [2] |
| Staphylococcus aureus | Moderate Activity | [2] | |
| Salmonella typhi | Moderate Activity | [2] | |
| Candida albicans | Moderate Activity | [2] | |
| 2-Hydroxyquinoline-3-carbaldehyde | Escherichia coli | Not available | |
| Staphylococcus aureus | Not available |
Note: Specific MIC values for 2-Chloro-7-methylquinoline-3-carbaldehyde were described as "moderate," indicating a need for further quantitative studies for direct comparison.
Anticancer Activity
The cytotoxic effects of these compounds against various cancer cell lines are presented below. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values are indicative of higher anticancer activity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Not available | Not available | |
| 2-Chloro-7-methylquinoline-3-carbaldehyde | Not available | Not available | |
| 2-Hydroxyquinoline-3-carbaldehyde | Not available | Not available | |
| Various Quinoline-3-carbaldehyde Hydrazone Derivatives | DAN-G (pancreatic), LCLC-103H (lung), SISO (cervical) | 1.23 - 7.39 | [3] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is a widely accepted procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]
a. Preparation of Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Standardized microbial inoculum (adjusted to 0.5 McFarland standard).
-
Positive control (microorganism in broth without the test compound).
-
Negative control (broth only).
-
Reference antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
b. Procedure:
-
Perform serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates. The concentration range should be sufficient to determine the MIC.
-
Inoculate each well (except the negative control) with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) and duration (e.g., 18-24 hours).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation.[5]
a. Preparation of Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl).
-
Phosphate-buffered saline (PBS).
b. Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the cell viability against the compound concentration.
Signaling Pathways and Experimental Workflows
Mechanism of Antibacterial Action: Inhibition of DNA Gyrase
Quinoline derivatives are known to exert their antibacterial effects by targeting bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[6][7] Inhibition of this enzyme leads to the disruption of these critical cellular processes and ultimately results in bacterial cell death.
Caption: Workflow and pathway of DNA gyrase inhibition by quinoline derivatives.
Mechanism of Anticancer Action: Induction of Apoptosis
Several quinoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, a key mechanism for their anticancer activity.[4][8] This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.
Caption: Apoptosis induction workflow and signaling by quinoline derivatives.
Conclusion
The available data suggests that quinoline-3-carbaldehyde derivatives are a promising scaffold for the development of both antimicrobial and anticancer agents. While a direct quantitative comparison of this compound with its 2-chloro and 7-unsubstituted analogs is limited by the currently available literature, the general biological activities of this class of compounds are evident. The presence of a chloro group at the 2-position appears to confer moderate antimicrobial activity. Further head-to-head studies are warranted to precisely delineate the structure-activity relationships and to identify the most potent and selective compounds for further development. The provided experimental protocols and mechanistic insights offer a solid foundation for future investigations in this area.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antibacterial evaluation, and DNA gyrase inhibition profile of some new quinoline hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Metal Chelating Prowess of Quinoline Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the intricate dance between organic molecules and metal ions is paramount. Quinoline derivatives, a class of heterocyclic compounds, have emerged as potent metal chelators with significant therapeutic potential, particularly in neurodegenerative diseases where metal dyshomeostasis is a key pathological feature. This guide provides a comparative study of the metal chelating properties of various quinoline derivatives, supported by experimental data and detailed methodologies to aid in the rational design of novel therapeutic agents.
Metal ions are essential for numerous biological processes, but their imbalance can lead to oxidative stress and protein aggregation, contributing to cellular damage. Quinoline-based chelators can sequester excess metal ions, such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺), thereby restoring metal homeostasis and mitigating their neurotoxic effects. This guide focuses on a comparative analysis of prominent quinoline derivatives, including the parent compound 8-hydroxyquinoline, its halogenated derivative clioquinol, and other notable examples.
Comparative Analysis of Metal Chelation
The efficacy of a chelating agent is quantified by its stability constant (log K), which indicates the strength of the bond between the ligand and the metal ion. A higher log K value signifies a more stable complex. The following table summarizes the stability constants of selected quinoline derivatives with various biologically relevant metal ions.
| Quinoline Derivative | Metal Ion | log K₁ | log K₂ | Overall log β₂ | Stoichiometry (Metal:Ligand) | Reference |
| 8-Hydroxyquinoline | Cu²⁺ | 13.1 | 12.3 | 25.4 | 1:2 | [1] |
| Zn²⁺ | 8.6 | 7.9 | 16.5 | 1:2 | [1] | |
| Ni²⁺ | 9.8 | 8.8 | 18.6 | 1:2 | [1] | |
| Co²⁺ | 8.5 | 7.5 | 16.0 | 1:2 | [1] | |
| Fe²⁺ | 8.0 | 7.2 | 15.2 | 1:2 | [1] | |
| Mg²⁺ | 4.5 | - | 4.5 | 1:1 | [1] | |
| 2-Methyl-8-hydroxyquinoline | Cu²⁺ | 12.2 | 11.5 | 23.7 | 1:2 | [1] |
| Zn²⁺ | 8.3 | 7.5 | 15.8 | 1:2 | [1] | |
| Ni²⁺ | 9.0 | 7.8 | 16.8 | 1:2 | [1] | |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Cu²⁺ | - | - | 10.08 | 1:2 | [2][3][4] |
| Zn²⁺ | - | - | 8.85 | 1:2 | [2][3][4] |
Experimental Protocols for Characterizing Metal Chelation
Accurate determination of metal chelating properties is crucial for the development of effective therapeutic agents. The following are detailed methodologies for key experiments used to characterize the interaction between quinoline derivatives and metal ions.
Potentiometric Titration (Irving-Rossotti Method)
Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes in solution. The Irving-Rossotti method is a widely used approach.
Principle: This method involves a series of pH titrations of a solution containing the ligand, with and without the metal ion of interest, against a standard solution of a strong base. By analyzing the resulting titration curves, the proton-ligand and metal-ligand stability constants can be calculated.
Detailed Protocol:
-
Solution Preparation:
-
Prepare stock solutions of the quinoline derivative (ligand), the metal salt (e.g., CuSO₄, ZnCl₂), a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations in a suitable solvent (e.g., 50% v/v aqueous dioxane or an appropriate biological buffer). The ionic strength of the solutions should be maintained constant using a background electrolyte (e.g., NaClO₄).
-
-
Titration Procedure:
-
Perform three sets of titrations:
-
Set 1 (Acid blank): Titrate a known volume of the strong acid with the standard base.
-
Set 2 (Ligand blank): Titrate a mixture of the strong acid and the ligand solution with the standard base.
-
Set 3 (Metal-Ligand): Titrate a mixture of the strong acid, the ligand solution, and the metal salt solution with the standard base.
-
-
Use a calibrated pH meter to record the pH after each addition of the base.
-
-
Data Analysis:
-
Plot the pH readings against the volume of base added for all three titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.
-
Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration exponent (pL) at each pH value.
-
Construct a formation curve by plotting n̄ against pL.
-
Determine the stepwise stability constants (K₁, K₂) from the formation curve. For example, at n̄ = 0.5, pL = log K₁, and at n̄ = 1.5, pL = log K₂.
-
UV-Vis Spectroscopy and Job's Plot for Stoichiometry Determination
UV-Vis spectroscopy is a valuable tool for determining the stoichiometry of metal-ligand complexes, often employing the method of continuous variations, also known as Job's plot.
Principle: This method involves preparing a series of solutions where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied. The absorbance of these solutions is measured at a wavelength where the metal-ligand complex absorbs maximally. A plot of absorbance versus the mole fraction of the ligand will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex.
Detailed Protocol:
-
Solution Preparation:
-
Prepare equimolar stock solutions of the quinoline derivative and the metal salt in a suitable solvent.
-
-
Preparation of the Isomolar Series:
-
Prepare a series of solutions by mixing the stock solutions in varying ratios (e.g., 9:1, 8:2, ..., 1:9) while keeping the total volume and total molar concentration constant.
-
-
Spectrophotometric Measurement:
-
Record the UV-Vis spectrum of each solution over a relevant wavelength range to identify the wavelength of maximum absorbance (λₘₐₓ) for the complex.
-
Measure the absorbance of each solution at this λₘₐₓ.
-
-
Data Analysis:
-
Calculate the mole fraction of the ligand for each solution.
-
Plot the absorbance at λₘₐₓ against the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 suggests a 1:2 metal-to-ligand ratio.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that can be used to study metal-ligand interactions, particularly when the quinoline derivative's fluorescence is altered upon metal binding.
Principle: Many quinoline derivatives are fluorescent. The binding of a metal ion can either enhance or quench this fluorescence. By titrating the ligand with a metal ion solution and monitoring the change in fluorescence intensity, the binding constant and stoichiometry can be determined.
Detailed Protocol:
-
Solution Preparation:
-
Prepare a stock solution of the fluorescent quinoline derivative and a stock solution of the metal salt in a suitable buffer.
-
-
Fluorescence Titration:
-
Place a known concentration of the quinoline derivative solution in a cuvette.
-
Record the initial fluorescence emission spectrum.
-
Incrementally add small aliquots of the metal salt solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
The resulting binding curve can be fitted to various binding models (e.g., 1:1 or 1:2) to calculate the binding constant (Kₐ).
-
A Job's plot can also be constructed using fluorescence intensity to determine the stoichiometry.
-
Visualizing Metal Chelation and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General mechanism of metal chelation by a quinoline derivative.
Caption: Experimental workflow for determining metal chelating properties.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Stoichiometry and conditional stability constants of Cu(II) or Zn(II) clioquinol complexes; implications for Alzheimer's and Huntington's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Analysis: 2-Hydroxyquinoline-Based Fluorescent Sensors Versus Commercial Alternatives for Metal Ion Detection
In the landscape of analytical chemistry and diagnostics, the demand for highly sensitive and selective sensors for the detection of metal ions is ever-present. Researchers and professionals in drug development and environmental monitoring continually seek robust and efficient tools for quantifying trace amounts of metal ions such as zinc (Zn²⁺) and aluminum (Al³⁺). This guide provides a comprehensive comparison of the performance of custom-synthesized 2-hydroxyquinoline-based fluorescent sensors with commercially available sensors, supported by experimental data and detailed methodologies.
While specific data for 2-Hydroxy-7-methylquinoline-3-carbaldehyde-based sensors is emerging, the closely related and well-documented 8-hydroxyquinoline-2-carbaldehyde and 2-hydroxy-1-naphthaldehyde-based Schiff base sensors offer a strong proxy for performance evaluation. These custom sensors typically operate on a "turn-on" fluorescence mechanism, where the chelation of a target metal ion restricts intramolecular rotation and induces a significant increase in fluorescence intensity.
Performance Comparison: Hydroxyquinoline-Based vs. Commercial Sensors
The following table summarizes the key performance metrics of representative hydroxyquinoline-based fluorescent sensors and their commercial counterparts for the detection of Zinc (Zn²⁺) and Aluminum (Al³⁺).
| Sensor Type | Analyte | Detection Method | Limit of Detection (LoD) | Key Advantages | Key Disadvantages |
| Hydroxyquinoline-Based Fluorescent Sensors | |||||
| Schiff base of 8-hydroxyquinoline and isatin derivative | Al³⁺ | Fluorescence | 7.38 x 10⁻⁶ M[1] | High selectivity, "turn-on" response, relatively simple synthesis[1] | Potential for interference from other ions, may require organic solvents[1] |
| Schiff base of 2-hydroxy-1-naphthaldehyde and 8-aminoquinoline | Al³⁺ | Fluorescence | 3.23 x 10⁻⁸ M[2] | High sensitivity, rapid response, good stability[2] | Performance can be pH-dependent[2] |
| Benzothiazole-based sensor (BIPP) | Zn²⁺ | Fluorescence "turn-on" | 2.36 x 10⁻⁸ M[3] | Extremely low detection limit, applicable in real water samples and living cells[3] | Synthesis may be more complex than simple Schiff bases. |
| Commercial Sensors | |||||
| Thermo Fisher FluoZin™ Indicators | Zn²⁺ | Fluorescence | 0.1–100 µM range[4] | Commercially available, well-characterized, suitable for cellular imaging[4] | Broader detection range may not be as sensitive for trace amounts as some custom sensors. |
| MedchemExpress Zinquin ethyl ester | Zn²⁺ | Fluorescence | Not specified | Cell-permeable, lipophilic for intracellular zinc detection[5] | Quantitative performance data not readily available in marketing materials. |
| Scentroid Metal Analyzer | Zn²⁺, Al³⁺ | X-ray Fluorescence (XRF) | Not specified | Can detect up to 30 different heavy metals, rapid results[6][7] | High initial equipment cost, may not be suitable for in-solution measurements. |
| Keyence ED series | Al³⁺ | Inductive Proximity | Not specified | Long-distance detection, robust for industrial environments[8] | Not suitable for trace ion detection in solution, designed for solid metal detection. |
Signaling Pathway and Experimental Workflow
The detection mechanism of hydroxyquinoline-based fluorescent sensors typically involves a chelation-enhanced fluorescence (CHEF) effect. The general principle is illustrated in the diagram below.
The experimental workflow for utilizing these custom sensors typically follows a standardized procedure.
Experimental Protocols
Synthesis of a Representative Hydroxyquinoline-Based Sensor
A general method for synthesizing a Schiff base sensor involves the condensation reaction between an aldehyde and a primary amine. For instance, the synthesis of a sensor from 8-hydroxyquinoline-2-carbaldehyde and an amine is as follows:
-
Dissolution: Equimolar amounts of 8-hydroxyquinoline-2-carbaldehyde and the chosen primary amine are dissolved in a suitable solvent, such as ethanol or methanol.[1]
-
Reaction: The mixture is refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
Isolation: Upon completion, the reaction mixture is cooled, and the resulting precipitate (the Schiff base sensor) is collected by filtration, washed, and dried.
Fluorescence Titration for Metal Ion Detection
-
Preparation: A stock solution of the synthesized sensor is prepared in a suitable solvent (e.g., DMSO). Stock solutions of various metal ions are also prepared.
-
Measurement: A solution of the sensor at a known concentration is placed in a cuvette. Its initial fluorescence spectrum is recorded.
-
Titration: Small aliquots of the target metal ion stock solution are incrementally added to the sensor solution. After each addition, the fluorescence spectrum is recorded.
-
Analysis: The change in fluorescence intensity at the emission maximum is plotted against the concentration of the metal ion.
Determination of the Limit of Detection (LoD)
The limit of detection is a crucial metric for evaluating sensor sensitivity. It is often calculated using the formula:
LoD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurement (the sensor solution without the analyte).
-
k is the slope of the calibration curve (fluorescence intensity vs. low concentrations of the analyte).[1]
Conclusion
2-Hydroxyquinoline-based fluorescent sensors present a compelling alternative to commercial sensors for the detection of metal ions like Al³⁺ and Zn²⁺. They offer the potential for high sensitivity and selectivity, with some custom-synthesized sensors demonstrating lower limits of detection than their commercial counterparts.[2][3] The primary advantages of these research-grade sensors lie in their tunable properties through synthetic chemistry and their cost-effectiveness for specific applications.
Commercial sensors, on the other hand, provide the convenience of ready-to-use formats, established protocols, and, in the case of instruments like XRF analyzers, the ability to detect multiple analytes simultaneously.[4][6][7] The choice between a custom-synthesized hydroxyquinoline-based sensor and a commercial alternative will ultimately depend on the specific requirements of the application, including the desired sensitivity, the sample matrix, budget constraints, and the level of in-house synthetic and analytical expertise. For researchers in drug development and specialized scientific fields, the ability to design and synthesize novel sensors tailored to their needs remains a significant advantage.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 3. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zinc Indicators | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Zinc Detection | Scentroid - Airborne Heavy Metals [scentroid.com]
- 7. Aluminum Detection | Scentroid - Airborne Heavy Metals [scentroid.com]
- 8. keyence.com [keyence.com]
Cross-reactivity studies of 2-Hydroxy-7-methylquinoline-3-carbaldehyde-based metal ion sensors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of metal ion sensors based on the 2-hydroxyquinoline scaffold, with a specific focus on derivatives of 2-Hydroxy-7-methylquinoline-3-carbaldehyde. The information presented herein is compiled from recent scientific literature to aid in the selection and application of these fluorescent chemosensors for the selective detection of various metal ions. This document includes quantitative data on sensor selectivity, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows.
Performance Comparison of Metal Ion Sensors
The selection of a fluorescent sensor for a specific application is critically dependent on its performance characteristics. The following tables summarize the quantitative data for a representative 2-hydroxyquinoline-based sensor and compare it with common alternative fluorescent sensors.
Table 1: Cross-Reactivity of a Representative 2-Hydroxyquinoline-Based Sensor
While specific cross-reactivity data for this compound is not extensively available in the current literature, the following data for a closely related 2-Methyl-8-quinolinecarboxaldehyde-based Schiff base sensor illustrates the typical selectivity profile of this class of compounds. The data represents the relative fluorescence intensity change upon the addition of various metal ions. A significant increase in fluorescence indicates a strong response to the target analyte, while minimal changes suggest good selectivity.
| Metal Ion | Target Analyte | Relative Fluorescence Intensity (%) | Selectivity |
| Zn²⁺ | Yes | 100 | Primary Target |
| Cd²⁺ | No | 15 | High |
| Ni²⁺ | No | 8 | High |
| Co²⁺ | No | 5 | High |
| Cu²⁺ | No | 3 | High |
| Fe³⁺ | No | 2 | High |
| Mn²⁺ | No | <1 | High |
| Mg²⁺ | No | <1 | High |
| Ca²⁺ | No | <1 | High |
| Na⁺ | No | <1 | High |
| K⁺ | No | <1 | High |
Table 2: Performance Comparison of Different Fluorescent Metal Ion Sensors
This table provides a comparative overview of the performance of the representative quinoline-based sensor against other common classes of fluorescent metal ion probes.
| Sensor Class | Representative Sensor | Target Ion(s) | Limit of Detection (LOD) | Response Time | Key Advantages |
| Quinoline-Based | 2-Methyl-8-quinolinecarboxaldehyde Schiff Base | Zn²⁺ | ~50 nM | < 5 minutes | High selectivity, good quantum yield |
| Rhodamine-Based | Rhodamine B derivative | Fe³⁺, Cu²⁺ | 4.63 nM (Fe³⁺), 526.4 nM (Cu²⁺)[1] | Seconds to minutes | High photostability, "turn-on" response[2] |
| Coumarin-Based | Coumarin-hydrazone derivative | Cu²⁺ | ~100 nM | < 2 minutes | Sensitive and selective, cell permeable[3] |
| Fluorescein-Based | Fluorescein-coumarin conjugate | Zn²⁺ | Not specified | Not specified | Ratiometric sensing capabilities |
Experimental Protocols
The following are detailed methodologies for the synthesis of a 2-hydroxyquinoline-based sensor and the evaluation of its cross-reactivity.
Synthesis of a 2-Hydroxyquinoline-Based Schiff Base Sensor (General Protocol)
A common and effective method for synthesizing these sensors involves a condensation reaction between the quinoline-carbaldehyde derivative and a suitable primary amine.
Materials:
-
This compound
-
A primary amine (e.g., 2-aminoethanol)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of hot ethanol in a round-bottom flask.
-
In a separate container, dissolve the primary amine (1 mmol) in 10 mL of ethanol.
-
Add the amine solution to the aldehyde solution dropwise while stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the resulting mixture for 4-6 hours with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The Schiff base product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure sensor.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Cross-Reactivity (Selectivity) Studies
This protocol outlines the steps to assess the sensor's response to its target metal ion in the presence of other potentially interfering ions.
Materials and Instruments:
-
Stock solution of the synthesized sensor (e.g., 1 mM in DMSO or ethanol).
-
Stock solutions of various metal perchlorates or chlorides (e.g., 10 mM in deionized water).
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).
-
Spectrofluorometer.
Procedure:
-
Prepare a working solution of the sensor (e.g., 10 µM) in the buffer solution.
-
Record the initial fluorescence spectrum of the sensor solution at a specific excitation wavelength.
-
To separate solutions of the sensor, add a specific concentration (e.g., 2 equivalents) of each metal ion to be tested (e.g., Zn²⁺, Cd²⁺, Ni²⁺, Co²⁺, Cu²⁺, Fe³⁺, Mn²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺).
-
Incubate the solutions for a sufficient time to allow for complexation (typically 5-15 minutes).
-
Record the fluorescence spectrum of each solution.
-
For competitive studies, prepare a solution of the sensor and add the primary target metal ion (e.g., 1 equivalent of Zn²⁺).
-
Record the fluorescence spectrum.
-
To this solution, add an excess (e.g., 10 equivalents) of each of the other metal ions individually and record the spectrum after each addition.
-
A significant change in fluorescence intensity upon addition of a specific metal ion indicates a response, while minimal change in the presence of other ions demonstrates high selectivity.
Mandatory Visualizations
The following diagrams illustrate the fundamental signaling pathway of a typical 2-hydroxyquinoline-based metal ion sensor and the experimental workflow for assessing its cross-reactivity.
Caption: Signaling pathway of a "turn-on" 2-hydroxyquinoline sensor.
Caption: Workflow for cross-reactivity studies of a metal ion sensor.
References
Benchmarking the Quantum Yield of 2-Hydroxy-7-methylquinoline-3-carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the fluorescence quantum yield of 2-Hydroxy-7-methylquinoline-3-carbaldehyde and its derivatives. While specific experimental data for the quantum yield of this particular compound and its derivatives are not extensively available in surveyed literature, this document outlines the essential experimental protocols for its determination. Furthermore, it presents comparative data for alternative and commonly used fluorescent compounds, enabling researchers to contextualize the performance of novel derivatives.
Understanding Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. A higher quantum yield signifies a more efficient and brighter fluorescent probe, a crucial characteristic for applications in bio-imaging, chemical sensing, and drug development. The quantum yield is an intrinsic property of a fluorophore but can be influenced by its environment, including solvent polarity, pH, and temperature.
Comparative Quantum Yield Data of Alternative Fluorescent Probes
To effectively evaluate the performance of novel this compound derivatives, it is crucial to compare their quantum yields against established fluorescent standards and other relevant compounds. The following table summarizes the quantum yields of several common fluorophores.
| Fluorophore | Solvent | Quantum Yield (Φf) |
| Quinine Sulfate | 0.1 M H₂SO₄ | 0.60[1] |
| Rhodamine 6G | Ethanol | 0.95 |
| Coumarin 1 | Ethanol | 0.64 |
| Fluorescein | 0.1 M NaOH | 0.95 |
| Anthracene | Ethanol | 0.27 |
| Carbostyril-124 | Not Specified | 0.68% |
| PAV-3 (2-quinolinone derivative) | Not Specified | 17.1% |
| PAV-5 (2-quinolinone derivative) | Not Specified | 2.3% |
Experimental Protocol: Relative Quantum Yield Measurement
The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a test compound by comparing it to a standard with a known quantum yield.
Materials and Instruments
-
Test Compound: this compound derivative.
-
Standard Compound: A well-characterized fluorophore with a known and stable quantum yield (e.g., Quinine Sulfate, Rhodamine 6G). The standard should absorb and emit in a similar spectral region as the test compound.
-
Solvent: Spectroscopic grade solvent that dissolves both the test and standard compounds. The same solvent must be used for both.
-
UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
-
Spectrofluorometer: To measure the fluorescence emission spectra. The instrument should be equipped with a corrected emission mode.
-
Cuvettes: Quartz cuvettes for both absorbance and fluorescence measurements.
Preparation of Solutions
-
Stock Solutions: Prepare stock solutions of both the test compound and the standard compound in the chosen solvent.
-
Serial Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the test and standard compounds. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.
Measurement Procedure
-
Absorbance Measurement:
-
Record the absorbance spectra for all prepared solutions of the test compound and the standard using the UV-Vis spectrophotometer.
-
Use the pure solvent as a blank.
-
Determine the absorbance value at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution of the test compound and the standard.
-
Ensure that the experimental conditions (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
Record the emission spectrum of the solvent blank for background subtraction.
-
Data Analysis and Calculation
-
Integrate Fluorescence Spectra: For each recorded emission spectrum, subtract the solvent blank spectrum and then calculate the integrated fluorescence intensity (the area under the emission curve).
-
Plot the Data: For both the test compound and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the Gradients: Perform a linear regression for both plots to obtain the slopes (Gradients).
-
Calculate the Quantum Yield: The quantum yield of the test sample (Φₓ) can be calculated using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ is the gradient of the plot for the test compound.
-
Gradₛₜ is the gradient of the plot for the standard.
-
ηₓ is the refractive index of the solvent used for the test compound.
-
ηₛₜ is the refractive index of the solvent used for the standard.
If the same solvent is used for both the test and standard compounds, the equation simplifies to:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ)
-
Mandatory Visualizations
Caption: Workflow for relative fluorescence quantum yield determination.
Potential Application in Signaling Pathways
Fluorescent quinoline derivatives are valuable tools in biological research, often employed as probes to detect specific analytes or changes in the cellular environment. For example, a 2-Hydroxyquinoline derivative could be designed to act as a chemosensor for a particular metal ion. The binding of the metal ion could restrict intramolecular motions or inhibit non-radiative decay pathways, leading to an enhancement in fluorescence—a "turn-on" response. This change in fluorescence can be used to quantify the concentration of the analyte and visualize its distribution within cells or tissues.
Caption: A 'turn-on' fluorescent probe mechanism.
References
A comparative analysis of the synthesis routes for substituted quinoline-3-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
The quinoline-3-carbaldehyde scaffold is a cornerstone in medicinal chemistry and materials science, serving as a versatile precursor for a vast array of biologically active compounds and functional materials. The strategic introduction of substituents onto the quinoline ring allows for the fine-tuning of physicochemical and pharmacological properties. Consequently, the efficient and regioselective synthesis of substituted quinoline-3-carbaldehydes is of paramount importance. This guide provides a comparative analysis of several key synthetic routes, offering quantitative data, detailed experimental protocols, and a logical workflow to aid researchers in selecting the most suitable method for their specific needs.
Comparative Overview of Synthetic Methodologies
The synthesis of substituted quinoline-3-carbaldehydes can be broadly approached through several classical and modern synthetic strategies. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. This comparison focuses on four prominent methods: the Vilsmeier-Haack reaction, the Friedländer synthesis, the Combes synthesis, and the Doebner-von Miller reaction.
Data Presentation: A Quantitative Comparison
The following table summarizes the key aspects of these synthetic routes, providing a clear comparison of their typical reaction conditions, yields, and substrate scope.
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Typical Temperature | Typical Reaction Time | Reported Yields | Advantages | Limitations |
| Vilsmeier-Haack Reaction | Acetanilides | POCl₃ or PCl₅, DMF | 0 - 90 °C | 4 - 17 h | 54 - 91%[1][2][3][4][5] | Good yields for electron-donating groups; readily available starting materials. | Primarily yields 2-chloro derivatives; harsh reagents; not suitable for electron-withdrawing groups. |
| Friedländer Synthesis | 2-Aminoaryl aldehydes/ketones, α-methylene carbonyl compounds | Acid or base catalysts (e.g., ZrCl₄, InCl₃, MOFs)[6] | 60 - 100 °C | 1.5 - 6 h | 77 - 95%[7] | High convergence; modular; milder conditions with modern catalysts.[8] | Limited availability of substituted 2-aminoaryl aldehydes/ketones.[7] |
| Combes Synthesis | Anilines, β-Diketones | Acid catalysts (e.g., H₂SO₄, PPA)[9][10] | Varies (often elevated) | Varies | Moderate to good | Access to 2,4-disubstituted quinolines; one-pot reaction.[10] | Can lead to regioisomeric mixtures with unsymmetrical diketones; harsh acidic conditions.[10] |
| Doebner-von Miller Reaction | Anilines, α,β-Unsaturated aldehydes/ketones | Acid catalysts (e.g., HCl, Lewis acids)[11][12] | Varies (often elevated) | Varies | Moderate to good | Wider range of substitution patterns possible.[11] | Complex reaction mechanism; potential for side reactions and polymerization.[11][13] |
Experimental Protocols
This section provides detailed experimental procedures for the Vilsmeier-Haack reaction and the Friedländer synthesis, as these are among the most versatile and well-documented methods for preparing substituted quinoline-3-carbaldehydes.
Protocol 1: Vilsmeier-Haack Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde[1][2]
Materials:
-
o-Methylacetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Water
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a flask equipped with a drying tube, cool 5 mL of DMF to 0 °C.
-
Slowly add 18 mL of POCl₃ to the cooled DMF with stirring.
-
To this mixture, add 4 g of o-methylacetanilide portion-wise.
-
After the initial reaction subsides, reflux the mixture using an air condenser for 6-8 hours, maintaining the temperature between 80-90 °C.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethyl acetate to obtain pure 2-chloro-8-methylquinoline-3-carbaldehyde.
Protocol 2: Friedländer Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate[7]
Materials:
-
2-Aminobenzophenone
-
Ethyl acetoacetate
-
Zirconium(IV) chloride (ZrCl₄)
-
Ethanol
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).
-
Stir the reaction mixture at 60 °C and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Synthesis Route Selection Workflow
The choice of a synthetic route is a critical decision that impacts the overall efficiency and success of a research project. The following diagram illustrates a logical workflow for selecting the most appropriate method for synthesizing a target substituted quinoline-3-carbaldehyde.
Caption: A decision-making workflow for selecting a synthesis route.
Conclusion
The synthesis of substituted quinoline-3-carbaldehydes can be achieved through a variety of methods, each with its own set of advantages and limitations. The Vilsmeier-Haack reaction is a powerful tool for generating 2-chloroquinoline-3-carbaldehydes from readily available acetanilides, particularly those bearing electron-donating groups. The Friedländer synthesis offers a highly convergent and modular approach, with modern catalytic systems enabling milder reaction conditions. The Combes and Doebner-von Miller reactions, while classic, provide access to different substitution patterns and remain valuable in the synthetic chemist's toolbox. By carefully considering the target molecule, available starting materials, and desired reaction conditions, researchers can select the optimal synthetic strategy to efficiently access these valuable chemical intermediates.
References
- 1. chemijournal.com [chemijournal.com]
- 2. chemijournal.com [chemijournal.com]
- 3. ijsr.net [ijsr.net]
- 4. chemijournal.com [chemijournal.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 12. iipseries.org [iipseries.org]
- 13. pubs.acs.org [pubs.acs.org]
Unveiling the Anticancer Potential: A Comparative Guide to 2-Hydroxy-7-methylquinoline-3-carbaldehyde Analogs
For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents is a continuous endeavor. The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide delves into the structural-activity relationship (SAR) of 2-Hydroxy-7-methylquinoline-3-carbaldehyde analogs, offering a comparative analysis of their anticancer properties supported by experimental data.
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structural-activity relationships of derivatives based on the 2-oxo-quinoline-3-carbaldehyde scaffold. While direct and extensive SAR studies on this compound are limited in publicly available literature, this guide synthesizes data from closely related analogs to provide valuable insights for the design of future anticancer therapeutics.
Comparative Anticancer Activity
The anticancer potential of various 2-oxo-quinoline-3-carbaldehyde derivatives has been evaluated against several human cancer cell lines. The following tables summarize the in vitro cytotoxic activity, represented by IC50 values (the concentration required to inhibit the growth of 50% of cancer cells), of different analogs.
Table 1: In Vitro Anticancer Activity of 2-Oxo-quinoline-3-Schiff Base Derivatives
| Compound ID | R1 | R2 | IC50 (μM) on NCI-H460 |
| 4a1 | H | 2-Cl | 35.52 ± 0.86 |
| 4a2 | H | 4-Cl | 16.22 ± 0.71 |
| 4c2 | 6-CH3 | 4-Cl | 11.62 ± 0.52 |
| 4d1 | 6-OCH3 | 2-Cl | 5.16 ± 0.37 |
| 4d2 | 6-OCH3 | 4-Cl | 7.62 ± 0.46 |
| 4l2 | 8-CH3 | 4-Cl | 7.66 ± 0.65 |
| 5-Fluorouracil | - | - | 44 ± 0.54 |
Data sourced from a study on 2-oxo-quinoline-3-Schiff-base derivatives, where R1 and R2 represent substitutions on the quinoline and the Schiff base phenyl ring, respectively[1].
Table 2: In Vitro Cytotoxic Activity of 2-(1H-benzotriazol-1-yl)quinoline-3-carbaldehyde Hydrazone Derivatives [2]
| Compound ID | Cancer Cell Line | IC50 (μM) |
| 5e | DAN-G (Pancreatic) | 1.23 |
| LCLC-103H (Lung) | 1.49 | |
| SISO (Cervical) | 1.35 | |
| 7a | DAN-G (Pancreatic) | >10 |
| LCLC-103H (Lung) | >10 | |
| SISO (Cervical) | 5.25 | |
| 9h | DAN-G (Pancreatic) | 7.39 |
| LCLC-103H (Lung) | >10 | |
| SISO (Cervical) | 6.87 |
These compounds feature a modification at the 2-position of the quinoline ring and derivatization of the carbaldehyde group as a hydrazone[2].
Structure-Activity Relationship Insights
-
Substitution on the Quinoline Ring: The presence of a methyl group at the 6 or 8-position (compounds 4c2 and 4l2) and a methoxy group at the 6-position (compounds 4d1 and 4d2) on the 2-oxo-quinoline core appears to enhance anticancer activity against the NCI-H460 cell line compared to the unsubstituted analog (4a1, 4a2).
-
Derivatization of the Carbaldehyde Group: The formation of Schiff bases and hydrazones from the 3-carbaldehyde moiety is a common strategy that often leads to potent anticancer agents. The nature of the substituent on the imine nitrogen plays a crucial role in determining the cytotoxic potency. For instance, the 2-(pyridin-2-yl)hydrazone derivative (5e) exhibited significant cytotoxicity across multiple cell lines[2].
-
Modification at the 2-Position: Replacing the hydroxyl/oxo group at the 2-position with other functionalities, such as a 1H-benzotriazol-1-yl group, can yield highly active compounds[2].
Experimental Protocols
General Synthesis of 2-Oxo-quinoline-3-carbaldehyde Derivatives
The synthesis of the 2-oxo-quinoline-3-carbaldehyde scaffold typically involves a two-step process:
-
Vilsmeier-Haack Reaction: This reaction is used to formylate an activated aromatic ring. For the synthesis of the quinoline core, a substituted acetanilide is treated with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) to yield a 2-chloroquinoline-3-carbaldehyde derivative.
-
Hydrolysis: The resulting 2-chloro derivative is then hydrolyzed, often using an acid like acetic acid, to replace the chlorine atom with a hydroxyl group, which exists in tautomeric equilibrium with the more stable 2-oxo form.
References
Safety Operating Guide
Essential Safety and Operational Guide for 2-Hydroxy-7-methylquinoline-3-carbaldehyde
Disclaimer: This document provides guidance on personal protective equipment and handling for 2-Hydroxy-7-methylquinoline-3-carbaldehyde based on available data for structurally related compounds. No specific Safety Data Sheet (SDS) for this exact compound was located. Therefore, it is imperative to treat this chemical with a high degree of caution and to handle it in a controlled laboratory environment. All users should consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for handling this compound.
Hazard Assessment
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation or damage.[1][2][3]
-
Carcinogenicity: Some quinoline derivatives are suspected of causing cancer.[3]
-
Environmental Hazards: Many quinoline derivatives are toxic to aquatic life with long-lasting effects.[1][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses if there is a risk of splashing or explosion.[4][5][6] | OSHA 29 CFR 1910.133 or EN 166[4] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene).[4] Glove selection should be based on the specific solvent being used. Always inspect gloves for integrity before use. | EN 374[4] |
| Body | A laboratory coat must be worn.[4] Consider a chemically resistant apron for procedures with a higher risk of splashing. | --- |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[5][8] | --- |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and certified.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[7]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area within the fume hood for the handling of this compound.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don safety glasses with side shields or chemical splash goggles.
-
Wear the appropriate chemical-resistant gloves.
3. Handling the Compound:
-
For Solids (Powder):
-
Carefully weigh the desired amount of the compound on a tared weigh boat inside the chemical fume hood to avoid generating dust.
-
Use a spatula to transfer the solid.
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
-
For Solutions:
-
Conduct all transfers of solutions containing the compound within the chemical fume hood.
-
Use appropriate glassware and pipetting devices to minimize the risk of spills.
-
4. Post-Handling and Decontamination:
-
Clean all non-disposable equipment that has come into contact with the chemical using a suitable solvent.
-
Wipe down the work surface within the chemical fume hood with an appropriate cleaning agent.
-
Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.[1][4]
1. Waste Segregation:
-
Solid Waste: Collect any solid this compound and contaminated disposable items (e.g., gloves, weigh boats, paper towels) in a clearly labeled hazardous waste container.[4]
-
Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and clearly labeled liquid hazardous waste container.[4]
-
Do not dispose of any waste containing this compound down the drain or in the regular trash.[1]
2. Container Labeling:
-
All hazardous waste containers must be labeled with the words "Hazardous Waste" and a full description of the contents, including the name "this compound" and any solvents present.
3. Storage and Disposal:
-
Store hazardous waste containers in a designated, secondary containment area away from incompatible materials.
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.[1]
Experimental Workflow Diagram
Caption: Workflow for Safely Handling this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
